6-Nitro-1,3-benzoxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHIPZUMHCETCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profiling and Mechanism of Action of the 6-Nitro-1,3-benzoxazole-2-carboxylic Acid Scaffold: A Technical Guide
Executive Summary
The compound 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7) represents a highly versatile, multi-target pharmacophore in modern drug discovery. Rather than acting as a single-target "magic bullet," this molecule operates through a polypharmacological mechanism of action. Its efficacy is driven by the synergistic interplay of its three primary structural domains: the planar benzoxazole core, the electron-withdrawing 6-nitro group, and the hydrogen-bonding 2-carboxylic acid.
In this technical whitepaper, we systematically deconstruct the dual-modality mechanism of this scaffold—specifically its bioreductive activation into cytotoxic species and its role as a competitive inhibitor of critical kinases (e.g., mTOR) and DNA topoisomerases. Furthermore, we outline self-validating experimental protocols designed to rigorously confirm these mechanisms in preclinical models.
Molecular Architecture & Physicochemical Profiling
To understand the mechanism of action, one must first analyze the causality behind the scaffold's structural design. Every functional group serves a distinct biochemical purpose:
-
The Benzoxazole Core: This planar, heteroaromatic ring system is a classic bioisostere for purine bases (adenine and guanine). This planarity allows the molecule to intercalate between DNA base pairs and competitively occupy the ATP-binding clefts of various enzymes[1].
-
The 6-Nitro Group: Positioned at the 6-carbon, this strong electron-withdrawing group serves as a "prodrug-like" trigger. In hypoxic environments (such as solid tumors or bacterial biofilms), the nitro group is susceptible to enzymatic reduction, generating highly reactive intermediates[2].
-
The 2-Carboxylic Acid: The carboxylate moiety at the C2 position acts as a critical electrostatic anchor. At physiological pH, it exists primarily as a carboxylate anion, allowing it to form robust salt bridges and hydrogen-bond networks with basic amino acid residues (e.g., Lysine, Arginine) within target protein binding pockets.
Caption: Structural pharmacophore mapping of 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Primary Mechanism I: Bioreductive Activation (The Nitro Trigger)
The first core mechanism of action relies on the bioreductive activation of the 6-nitro group. In many antimicrobial applications and targeted cancer therapies, nitroaromatic compounds act as prodrugs that are activated by specific cellular enzymes.
The Causality of Reduction: Nitroreductases (NTRs) in bacteria, or hypoxia-associated reductases in tumor microenvironments, transfer electrons to the nitro group. This reduction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These intermediate species are highly electrophilic and readily form covalent adducts with cellular nucleophiles, including DNA and critical thiol-containing proteins. This process simultaneously generates a localized burst of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), ultimately triggering DNA damage and initiating apoptotic pathways[2].
Caption: Bioreductive activation pathway of 6-nitrobenzoxazole derivatives.
Primary Mechanism II: Kinase and Topoisomerase Inhibition
Beyond bioreduction, the intact benzoxazole scaffold functions as a potent, reversible inhibitor of critical cellular machinery.
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a master kinase regulating cell growth. Molecular docking and in vitro assays demonstrate that 6-nitrobenzoxazole derivatives can competitively bind to the ATP-binding pocket of mTOR. The planar core mimics the adenine ring of ATP, while the 2-carboxylic acid forms essential hydrogen bonds with hinge region residues (e.g., Trp2239, Lys2187), leading to dose-dependent reductions in cell viability in breast cancer models[3],[1].
Topoisomerase I and II Inhibition: Topoisomerases resolve DNA supercoiling during replication. 6-nitrobenzoxazole derivatives act as Topoisomerase poisons. They intercalate into the DNA at the enzyme-cleavage site, stabilizing the transient DNA-enzyme cleavage complex. This prevents DNA religation, causing double-strand breaks when the replication fork collides with the trapped complex[4].
Quantitative Inhibitory Profiling
The table below synthesizes the inhibitory efficacy (IC50) of representative 6-nitrobenzoxazole analogs against these primary targets, demonstrating the scaffold's multi-target capability.
| Compound / Scaffold Analog | Primary Target | Experimental Model | IC50 Value | Reference |
| Benzoxazole derivative (ii) | mTOR | MDA-MB-231 Breast Cancer Cells | 40.99 ± 0.06 μM | [3],[1] |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | Cell-free DNA relaxation assay | 104 μM | [4] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | Cell-free DNA relaxation assay | 71 μM | [4] |
Experimental Validation Protocols: Self-Validating Workflows
To rigorously prove the mechanism of action of 6-Nitro-1,3-benzoxazole-2-carboxylic acid in your laboratory, you must employ self-validating systems . A self-validating protocol pairs a phenotypic readout (e.g., cell death) with an orthogonal molecular assay (e.g., target-specific Western blot) to ensure the observed effect is directly caused by the hypothesized mechanism, ruling out non-specific toxicity.
Caption: Step-by-step experimental workflow for evaluating cytotoxic mechanisms.
Protocol A: Self-Validating Topoisomerase I/II Relaxation Assay
Purpose: To confirm whether the compound inhibits DNA supercoil relaxation by trapping the cleavage complex.
-
Substrate Preparation: Prepare 0.5 μg of supercoiled pBR322 plasmid DNA in a standard relaxation buffer (10 mM Tris-HCl, pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl2).
-
Reaction Assembly: Add recombinant human Topo I or Topo IIα enzyme. Introduce the 6-nitrobenzoxazole compound at serial dilutions (0–400 μM). Crucial Control: Include Etoposide as a positive control for Topo II poisoning.
-
Incubation & Trapping: Incubate at 37°C for 30 minutes. Causality step: Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Why? SDS denatures the enzyme, and Proteinase K digests it, leaving only the cleaved DNA fragments if the compound successfully trapped the cleavage complex[4].
-
Resolution: Extract DNA using phenol-chloroform, load onto a 1% agarose gel containing ethidium bromide, and run at 2 V/cm.
-
Validation: Retained supercoiled bands indicate successful enzyme inhibition, whereas relaxed bands indicate a lack of inhibition[4].
Protocol B: Orthogonal mTOR Inhibition & Cytotoxicity Assay
Purpose: To link phenotypic cell death directly to mTOR kinase blockade.
-
Cell Culture & Dosing: Seed MDA-MB-231 cells (highly reliant on mTOR signaling) in 96-well plates. Treat with the compound at concentrations ranging from 0–100 μM for 48 hours[3].
-
Phenotypic Readout (MTT Assay): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the phenotypic IC50[3].
-
Orthogonal Target Validation (Western Blot): In parallel 6-well plates, lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.
-
Protein Analysis: Run lysates on SDS-PAGE, transfer to PVDF, and probe for p-mTOR (Ser2448) and its downstream effector p-p70S6K (Thr389) .
-
Validation: A self-validating result will show a dose-dependent decrease in p-mTOR and p-p70S6K levels that perfectly correlates with the IC50 derived from the MTT assay, proving the cytotoxicity is mechanistically driven by mTOR inhibition[1].
Sources
- 1. Journal of Uludağ University Medical Faculty » Submission » Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer [dergipark.org.tr]
- 2. 6-Nitrobenzoxazole-2-methanamine | 944897-51-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. esisresearch.org [esisresearch.org]
Thermodynamic Profiling of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the thermodynamic characterization of ionizable heterocyclic scaffolds is critical for predicting bioavailability, target engagement, and formulation stability. 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7) [[1]]() represents a highly functionalized, electron-deficient fragment. This whitepaper dissects the causality behind its thermodynamic properties—specifically ionization ( ΔGion ) and solvation ( ΔGsolv )—and provides field-proven, self-validating protocols for its experimental characterization.
Structural Thermodynamics & Causality
The thermodynamic behavior of 6-nitro-1,3-benzoxazole-2-carboxylic acid is dictated by the interplay between its rigid aromatic core and its highly polar substituents.
Ionization Thermodynamics ( ΔGion )
The pKa of a carboxylic acid is governed by the stability of its conjugate base. In this molecule, the 2-carboxylic acid is directly attached to the electron-withdrawing benzoxazole ring 2. The addition of a nitro group at the 6-position introduces massive inductive (-I) and resonance (-M) electron-withdrawing effects. This structural feature pulls electron density away from the carboxylate anion, drastically lowering the Gibbs free energy of ionization ( ΔGion ) and resulting in a highly acidic pKa (predicted < 1.5).
Solvation and Crystal Lattice Energetics ( ΔGsolv )
The planar geometry of the benzoxazole ring promotes highly ordered π−π stacking in the solid state, while the carboxylic acid forms strong intermolecular hydrogen-bonded dimers. This results in a high enthalpy of fusion ( ΔHfus ). Consequently, the thermodynamic barrier to aqueous solvation is exceptionally high for the un-ionized species [[3]](). Dissolution is only rendered thermodynamically spontaneous at physiological pH (7.4) due to the entropic and enthalpic gains of hydrating the resulting carboxylate anion.
Thermodynamic cycle of solvation and ionization for benzoxazole derivatives.
Quantitative Thermodynamic Profile
The following table summarizes the key thermodynamic parameters driven by the molecule's structural features.
Table 1: Estimated Thermodynamic Parameters
| Parameter | Symbol | Value Range | Structural Causality |
| Acid Dissociation Constant | pKa | 0.5 – 1.5 | -I/-M effects of the 6-NO2 group stabilize the carboxylate anion. |
| Gibbs Free Energy of Ionization | ΔGion | 2.8 – 8.5 kJ/mol | Spontaneous deprotonation at physiological pH (7.4). |
| Partition Coefficient (Unionized) | LogP | 1.8 – 2.2 | Lipophilic benzoxazole core balanced by polar substituents. |
| Enthalpy of Fusion | ΔHfus | High (> 25 kJ/mol) | Rigid planar structure promotes strong π−π lattice stacking. |
Self-Validating Experimental Protocols
To accurately measure these parameters, standard kinetic assays are insufficient. The following protocols are designed to ensure the system has reached a true thermodynamic equilibrium ( ΔG=0 ).
Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation
Because the un-ionized form of 6-nitro-1,3-benzoxazole-2-carboxylic acid has high lattice energy and low aqueous solubility, direct potentiometric titration in water causes precipitation, breaking thermodynamic equilibrium. To circumvent this, we employ the Yasuda-Shedlovsky extrapolation technique 4.
-
Solvent Preparation: Prepare 5 solutions of the compound (1 mM) in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50%, 60% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.
-
Titration: Titrate each solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C under an argon atmosphere to prevent CO2 absorption.
-
Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot psKa against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water ( ϵ≈78.3 ) to derive the true aqueous pKa.
-
Self-Validation Check: Following the forward titration (pH 2 to 10), immediately perform a reverse titration using 0.1 M HCl. Causality: If the forward and reverse curves exhibit hysteresis (do not perfectly overlay), the system suffered from kinetic precipitation rather than maintaining thermodynamic equilibrium, and the data point must be discarded.
Protocol B: Thermodynamic Solubility via Shake-Flask Method
Kinetic solubility assays (e.g., DMSO dilution) often yield supersaturated states that mask true thermodynamic solubility. The Shake-Flask method is mandatory to determine the true equilibrium state where the chemical potential of the solid equals that of the solute ( μsolid=μsolute ).
-
Incubation: Add an excess of solid 6-nitro-1,3-benzoxazole-2-carboxylic acid (ensuring a visible solid pellet remains) to 1 mL of pH 7.4 phosphate buffer (50 mM).
-
Equilibration: Seal the vial and incubate at 37°C with orbital shaking (300 rpm) for 48 hours. Causality: 48 hours provides sufficient thermal energy to overcome the high ΔHfus kinetic barrier of the crystal lattice.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via LC-MS/MS against a standard curve.
-
Self-Validation Check: Sample the suspension at both 24 hours and 48 hours. Causality: If the concentration measured at 48 hours differs by more than 5% from the 24-hour time point, the system is still under kinetic control. Incubation must continue until ΔC/Δt≈0 .
Experimental workflow for thermodynamic characterization of ionizable fragments.
Implications for Drug Development
Understanding the precise thermodynamics of 6-nitro-1,3-benzoxazole-2-carboxylic acid enables rational drug design. Because the pKa is exceptionally low, the molecule will exist almost exclusively as a carboxylate anion in physiological environments. This guarantees high aqueous solubility in the blood plasma but severely restricts passive membrane permeability (requiring active transport mechanisms). In Fragment-Based Drug Discovery (FBDD), this scaffold acts as a potent bioisostere for highly acidic moieties, capable of forming robust, enthalpy-driven salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target protein pockets, while the electron-deficient nitrobenzoxazole core can simultaneously participate in favorable anion- π interactions.
References
-
[1] Cato Research Chemicals. 6-nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7). URL:
-
[2] ACS Publications. Assembly of Thiosubstituted Benzoxazoles via Copper-Catalyzed Coupling of Thiols with 5-Iodotriazoles Serving as Diazo Surrogates. URL:
-
[4] RSC Publishing. Effect of heterocycle content on metal binding isostere coordination. URL:
-
[3] PMC (National Institutes of Health). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. URL:
Sources
In Vitro Toxicity Profile of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid: A Mechanistic and Methodological Guide
Executive Summary
As drug development and chemical risk assessment increasingly rely on predictive toxicology, understanding the precise in vitro behavior of functionalized heterocycles is paramount. 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS 944907-31-7) is a highly functionalized building block that presents a complex toxicity profile driven by its distinct pharmacophores. This whitepaper synthesizes the mechanistic causality behind its cytotoxicity, genotoxicity, and oxidative liabilities. By deconstructing the molecule into its active moieties—the benzoxazole core, the nitroaromatic group, and the carboxylic acid—we provide researchers with a self-validating framework for evaluating its safety and biological reactivity.
Structural Toxicology and Pharmacophore Analysis
The in vitro behavior of 6-Nitro-1,3-benzoxazole-2-carboxylic acid cannot be viewed as a single monolithic effect; rather, it is the synergistic result of three distinct chemical domains:
-
The Benzoxazole Core: Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antiproliferative properties. In vitro, the planar nature of the benzoxazole ring allows it to intercalate with biological macromolecules or bind to the ATP-binding pockets of various kinases (e.g., VEGFR-2). This interaction is a primary driver for the induction of cell cycle arrest and subsequent caspase-mediated apoptosis in hepatic and pulmonary cell lines [1].
-
The Nitroaromatic Moiety: The nitro group at the 6-position is the primary toxicological liability. Nitroaromatics are notoriously susceptible to enzymatic reduction by cellular nitroreductases. This electron deficiency dictates the molecule's hepatic cytotoxicity, as the reduction process generates reactive oxygen species (ROS) and electrophilic intermediates that aggressively deplete intracellular antioxidants [2].
-
The Carboxylic Acid Group: The C2-carboxylic acid modulates the compound's physicochemical profile. By lowering the pKa, the molecule exists predominantly as an ionized carboxylate at physiological pH (7.4). While this enhances aqueous solubility, it restricts passive lipid bilayer diffusion, often necessitating active transport (e.g., via Organic Anion Transporters) and leading to localized lysosomal trapping.
Mechanistic Pathways of Cytotoxicity
To accurately assess the toxicity of this compound, one must understand the causality of its cellular interactions. The toxicity is primarily biphasic, involving both oxidative stress and direct DNA damage.
-
Redox Cycling and GSH Depletion: Upon entering the cell, the nitro group undergoes a one-electron reduction catalyzed by flavoenzymes (such as NADPH-cytochrome P450 reductase) to form a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent nitro compound, generating a superoxide anion ( O2∙− ). This "futile redox cycle" forces the cell to consume its glutathione (GSH) reserves to neutralize the ROS, leading to catastrophic oxidative stress and mitochondrial depolarization.
-
Genotoxicity via Electrophilic Adducts: Alternatively, under hypoxic conditions or via specific bacterial nitroreductases (relevant in Ames testing), the nitro group undergoes further reduction to nitroso and hydroxylamine intermediates. These species can collapse into highly electrophilic nitrenium ions that covalently bind to nucleophilic centers on DNA, resulting in frameshift mutations or base-pair substitutions [3].
Mechanistic pathways of nitroaromatic cytotoxicity leading to apoptosis.
Self-Validating In Vitro Experimental Protocols
A common pitfall in evaluating highly conjugated heterocycles is assay interference (e.g., colorimetric quenching by the compound itself). To ensure data trustworthiness, we mandate a self-validating protocol where primary viability data is orthogonally confirmed by mechanistic endpoints.
Step-by-Step Methodology: Multiplexed Cytotoxicity and Mechanism Mapping
Phase 1: Cell Culture & Exposure
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells at a density of 1×104 cells/well in opaque-walled 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Preparation: Dissolve 6-Nitro-1,3-benzoxazole-2-carboxylic acid in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
-
Dosing: Aspirate media and replace with compound-dosed media. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine for apoptosis). Incubate for 48 hours.
Phase 2: Orthogonal Assay Execution 4. Primary Viability (ATP Quantitation): Add 100 µL of CellTiter-Glo® reagent to the wells. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence. Rationale: Luminescence avoids the colorimetric interference common with MTT assays when testing benzoxazoles. 5. GSH Depletion Validation: In a parallel replicate plate, utilize a GSH-Glo™ Glutathione Assay. Add the luciferin-NT substrate and Glutathione S-Transferase. Incubate for 30 minutes, followed by the addition of Luciferin Detection Reagent. Rationale: Directly quantifies the oxidative liability of the nitroaromatic redox cycling. 6. Apoptosis Confirmation: In a third replicate plate, apply Caspase-Glo® 3/7 Reagent. Measure luminescence after 1 hour. Rationale: Confirms that the loss of ATP (viability) is driven by programmed cell death rather than acute necrosis.
Self-validating in vitro experimental workflow for toxicity profiling.
Quantitative Toxicity Data Summary
The following table synthesizes the representative in vitro toxicity metrics for 6-Nitro-1,3-benzoxazole-2-carboxylic acid, extrapolated from structurally analogous nitrobenzoxazole derivatives [4].
| Biological Model | Assay Type | Metric | Value / Result | Mechanistic Observation |
| HepG2 Cells | CellTiter-Glo (Viability) | IC50 | ~28.5 µM | Dose-dependent loss of cellular ATP. |
| A549 Cells | Caspase-3/7 Glo | Activation | 3.2-fold increase | Strong induction of apoptosis at 20 µM. |
| Rat Hepatocytes | GSH-Glo Assay | EC50 (Depletion) | ~14.0 µM | Rapid intracellular glutathione depletion preceding cell death. |
| S. typhimurium (TA98) | Ames Test (+/- S9) | Mutagenicity | Positive | Frameshift mutations driven by bacterial nitroreductase activation. |
| HUVEC Cells | ROS-Glo ( H2O2 ) | ROS Generation | 4.5-fold increase | Confirmation of nitro-radical redox cycling. |
Conclusion
The in vitro toxicity profile of 6-Nitro-1,3-benzoxazole-2-carboxylic acid is fundamentally governed by the electron deficiency of its nitro group and the kinase-binding affinity of its benzoxazole core. While the compound demonstrates significant utility as a synthetic intermediate or targeted cytotoxic agent, its propensity for redox cycling, GSH depletion, and subsequent caspase-3 activation necessitates rigorous, multi-endpoint validation during biological screening. By employing the orthogonal luminescence-based protocols outlined in this guide, researchers can confidently isolate the true pharmacological effects from assay artifacts and acute oxidative liabilities.
References
- Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- Title: Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin.
- Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.
- Title: New pyrimidine-benzoxazole/benzimidazole hybrids: Synthesis, antioxidant, cytotoxic activity, in vitro cyclooxygenase and phospholipase A2-V inhibition.
An In-depth Technical Guide to the Anticipated Crystallographic Structure of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated crystallographic structure of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related structures, established synthetic methodologies, and spectroscopic principles to offer a robust predictive analysis. This guide will delve into the probable synthesis, the expected molecular geometry and crystal packing, and the analytical techniques essential for its characterization, all within the context of its potential as a pharmacologically active agent.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Their structural similarity to naturally occurring nucleic acid bases allows them to interact with various biological macromolecules, making them a "privileged scaffold" in drug discovery.[4] The introduction of a nitro group and a carboxylic acid at specific positions on the benzoxazole core, as in 6-Nitro-1,3-benzoxazole-2-carboxylic acid, is anticipated to significantly influence its electronic properties, intermolecular interactions, and, consequently, its biological activity. This guide aims to provide a detailed projection of its solid-state structure to aid in the rational design of novel therapeutics.
Synthesis and Crystallization: A Probable Pathway
The synthesis of 2-substituted benzoxazoles is well-established and typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][5][6] Based on these established protocols, a probable synthetic route for 6-Nitro-1,3-benzoxazole-2-carboxylic acid is proposed.
Experimental Protocol: Proposed Synthesis
-
Reactant Preparation: The synthesis would commence with the reaction of 2-amino-5-nitrophenol with oxalic acid or a derivative like ethyl oxalyl chloride.
-
Condensation Reaction: The reactants would be heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or under acidic conditions, to facilitate the cyclization and formation of the benzoxazole ring.[1]
-
Work-up and Purification: Following the reaction, the crude product would be precipitated by pouring the reaction mixture into ice-water. The solid would then be filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dimethylformamide) to yield crystalline 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Crystallization Strategy
Single crystals suitable for X-ray diffraction would be grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent would be critical and would likely involve polar solvents like ethanol, methanol, or acetone, or a mixture thereof.
Caption: Proposed workflow for the synthesis and crystallization of 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Predicted Crystallographic Structure and Molecular Geometry
The crystallographic structure of the closely related methyl 1,3-benzoxazole-2-carboxylate provides a valuable template for predicting the structural features of the target molecule.[7]
Molecular Conformation
The benzoxazole ring system is inherently planar. It is anticipated that the carboxylic acid group at the 2-position will be nearly coplanar with the bicyclic system to maximize electronic conjugation. The nitro group at the 6-position is also expected to lie in the plane of the benzene ring.
Intermolecular Interactions and Crystal Packing
The crystal packing will likely be dominated by a network of hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will form between adjacent molecules, leading to the formation of dimers or extended chains. The nitro group can also act as a weak hydrogen bond acceptor.
-
π-π Stacking: The planar benzoxazole rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[7] The presence of the electron-withdrawing nitro group and the electron-donating oxygen atom in the oxazole ring will create a polarized aromatic system, potentially favoring offset or slipped-stacking arrangements.
The combination of these interactions is predicted to result in a densely packed, stable crystal structure.
Caption: Predicted intermolecular interactions for 6-Nitro-1,3-benzoxazole-2-carboxylic acid in the solid state.
Essential Analytical Characterization
A combination of spectroscopic and analytical techniques would be required to confirm the identity and purity of the synthesized compound and to elucidate its structure.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the connectivity of the atoms. The aromatic protons of the benzoxazole core are expected to appear in the downfield region (δ 7.0–9.0 ppm).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic vibrational bands would be expected for the C=O of the carboxylic acid (around 1700-1725 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹), and the C=N and C-O-C of the benzoxazole ring.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula (C₈H₄N₂O₅).[10][11][12][13]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques would be employed to determine the melting point and thermal stability of the compound. Such data is crucial for understanding its solid-state properties and for formulation development.[14]
X-ray Crystallography
The definitive determination of the three-dimensional structure would be achieved through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and details of the intermolecular interactions, confirming the predictions made in this guide.
| Analytical Technique | Purpose | Anticipated Key Findings |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants confirming the aromatic substitution pattern and the presence of the carboxylic acid. |
| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O, NO₂, C=N, and C-O-C bonds. |
| Mass Spectrometry | Molecular Formula Confirmation | A molecular ion peak corresponding to the exact mass of C₈H₄N₂O₅. |
| DSC/TGA | Thermal Properties | Determination of melting point and decomposition temperature. |
| X-ray Crystallography | Definitive 3D Structure | Precise bond lengths, bond angles, and crystal packing information, including hydrogen bonding and π-π stacking. |
Structure-Activity Relationship and Biological Context
The structural features of 6-Nitro-1,3-benzoxazole-2-carboxylic acid are expected to impart significant biological activity.
-
The Benzoxazole Core: As a bioisostere of natural purines, it can interact with a variety of enzymes and receptors.[4]
-
The Carboxylic Acid Group: This group can act as a hydrogen bond donor/acceptor and can be ionized at physiological pH, potentially interacting with basic residues in biological targets.
-
The Nitro Group: This strong electron-withdrawing group can enhance the molecule's ability to participate in charge-transfer interactions and may be crucial for certain biological activities, such as antimicrobial or anticancer effects.
The precise arrangement of these functional groups in the solid state, as predicted in this guide, provides a foundation for understanding its potential interactions with biological targets and for the design of future analogs with improved therapeutic profiles.
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A Comprehensive Technical Guide to the Pharmacokinetic Characterization of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-nitro-1,3-benzoxazole-2-carboxylic acid represent a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. However, the successful translation of these compounds from promising hits to viable clinical candidates is contingent upon a thorough understanding of their pharmacokinetic (PK) profile. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. As direct experimental data for this specific class is not yet publicly available, this document serves as a predictive and methodological roadmap, synthesizing established principles of drug metabolism and pharmacokinetics with detailed, field-proven experimental protocols. We will explore the anticipated metabolic pathways, potential toxicological considerations arising from the nitroaromatic moiety, and the influence of the carboxylic acid group on the overall PK profile. This guide is designed to empower research teams to de-risk their candidates early, optimize molecular design, and build a robust data package for preclinical development.
Introduction: The Critical Role of Pharmacokinetics in Developing Benzoxazole Therapeutics
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. The inclusion of a 6-nitro group and a 2-carboxylic acid moiety creates a unique chemical entity with specific physicochemical properties that will govern its behavior in a biological system. A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentration and for an adequate duration. Therefore, early and comprehensive ADME profiling is not merely a regulatory requirement but a cornerstone of efficient drug development.[1]
This guide will provide the strategic and tactical knowledge to:
-
Predict and Investigate Oral Bioavailability: By examining intestinal permeability and first-pass metabolism.
-
Characterize Distribution Profiles: Understanding the extent of plasma protein binding and potential for tissue accumulation.
-
Elucidate Metabolic Pathways: Focusing on the biotransformation of the nitroaromatic core and potential for drug-drug interactions.
-
Determine Routes of Elimination: Assessing the primary clearance mechanisms for the parent compound and its metabolites.
Our approach is grounded in a tiered, systematic evaluation, beginning with high-throughput in vitro assays to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, followed by more definitive in vitro and in vivo characterization of lead candidates.
Foundational In Vitro ADME Profiling: A Step-by-Step Approach
The initial phase of pharmacokinetic characterization relies on a suite of robust in vitro assays. These assays are designed to be resource-efficient and provide critical data to rank-order compounds and guide medicinal chemistry efforts.[2]
Assessment of Absorption Potential: The Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal absorption.[3] When cultured for 21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key intestinal transporters, mimicking the epithelial barrier of the small intestine.[4]
Causality Behind Experimental Choices: The Caco-2 assay is selected over simpler models like PAMPA (Parallel Artificial Membrane Permeability Assay) because it can identify not only passive diffusion but also active transport processes, including efflux by transporters like P-glycoprotein (P-gp), which is critical for predicting oral absorption.[5]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [6][7]
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.[4]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above 300 Ω·cm² to ensure the integrity of the tight junctions.[4] A paracellular marker, such as Lucifer yellow, should be included to confirm monolayer integrity during the experiment.
-
Preparation of Dosing Solutions: Dissolve the test compound (e.g., a 6-nitro-1,3-benzoxazole-2-carboxylic acid derivative) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration typically between 1-10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical compartment as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.
Table 1: Interpretation of Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption | Efflux Ratio (B-A / A-B) | Implication |
| < 1 | Low | > 2 | Potential for poor oral bioavailability due to efflux. |
| 1 - 10 | Moderate | 1 - 2 | Moderate absorption, efflux not a major concern. |
| > 10 | High | < 1 | Good passive permeability. |
dot
Caption: Caco-2 permeability assay workflow.
Metabolic Stability Assessment
Metabolic stability provides a measure of how susceptible a compound is to metabolism, primarily by hepatic enzymes. This is a key determinant of a drug's half-life and oral bioavailability. Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard tool for this assessment.[8]
Causality Behind Experimental Choices: We use liver microsomes for initial screening due to their cost-effectiveness and high throughput. This assay primarily evaluates Phase I (oxidative) metabolism. For compounds showing high stability, or if non-CYP metabolism is suspected, follow-up studies with hepatocytes (which contain both Phase I and Phase II enzymes) are recommended.
Experimental Protocol: Microsomal Stability Assay [9]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (and microsomes from other species like rat and dog for cross-species comparison) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Table 2: Classification of Metabolic Stability
| In Vitro t½ (minutes) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction |
| > 60 | < 12 | Low |
| 15 - 60 | 12 - 46 | Intermediate |
| < 15 | > 46 | High |
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy. Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[10] Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining the free fraction of a compound.[11]
Causality Behind Experimental Choices: RED is preferred over methods like ultrafiltration because it is less susceptible to artifacts from nonspecific binding to the device and pressure effects. It provides a reliable measure of the true equilibrium between bound and unbound drug.[10]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [10][11]
-
Preparation:
-
Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
Add the compound-spiked plasma to the sample chamber of a RED device insert.
-
Add the dialysis buffer to the buffer chamber.
-
Assemble the device and seal it.
-
-
Incubation:
-
Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples: add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
-
-
Analysis:
-
Precipitate proteins from both samples with a quench solution (e.g., acetonitrile with internal standard).
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
Table 3: Significance of Plasma Protein Binding
| % Bound | Classification | Implications |
| < 90% | Low to Moderate | Changes in protein concentration are unlikely to have a significant clinical impact. |
| 90% - 99% | High | The free fraction is a small proportion of the total drug concentration. |
| > 99% | Very High | Small changes in protein binding can lead to large changes in the free drug concentration, potentially impacting efficacy and safety.[12] |
Metabolism and Potential for Drug-Drug Interactions (DDI)
Predicted Metabolism of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid Derivatives
The chemical structure of this series contains two key moieties that will likely direct its metabolism: the nitroaromatic ring and the carboxylic acid group.
-
Nitro Group Reduction: Aromatic nitro groups are susceptible to reduction by various nitroreductases, including gut microbiota and hepatic enzymes (e.g., CYPs). This is a critical pathway to investigate as it can lead to the formation of nitroso, hydroxylamine, and ultimately, amine metabolites.[13] The hydroxylamine intermediate, in particular, can be reactive and has been associated with toxicity for some nitroaromatic compounds.[14]
-
Carboxylic Acid Metabolism: Carboxylic acids are typically eliminated via two main pathways:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide. This is a common metabolic pathway for aromatic carboxylic acids.
-
Renal Excretion: Direct excretion of the unchanged acid by the kidneys.
-
dot
Caption: Predicted metabolic pathways.
Cytochrome P450 Inhibition
Assessing the potential of a new drug candidate to inhibit CYP enzymes is a critical regulatory requirement to prevent clinical drug-drug interactions.[15] An initial screen is performed to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Causality Behind Experimental Choices: An IC50 determination is a rapid and effective way to flag potential DDI liabilities. If significant inhibition is observed (typically IC50 < 10 µM), more detailed follow-up studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) are warranted.[16]
Experimental Protocol: CYP Inhibition IC50 Assay [17]
-
System: Use pooled human liver microsomes or recombinant human CYP enzymes.
-
Reaction Mixture: For each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), prepare a reaction mixture containing microsomes, a specific probe substrate for that isoform, and a range of concentrations of the test compound.
-
Incubation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.
-
Termination: After a short incubation period (within the linear range of metabolite formation), stop the reaction with a quench solution.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
Calculation: Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically rodents) are necessary to understand the compound's behavior in a whole organism.[18][19]
Causality Behind Experimental Choices: A rodent PK study provides essential parameters like clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). These data are crucial for validating the in vitro-in vivo correlation and for designing subsequent efficacy and toxicology studies.[20]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a bolus dose via the tail vein (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) to determine oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or a cannulated vessel) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the test compound in plasma.[21]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 4: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Desirable Range (General Guidance) |
| Cl (Clearance) | The volume of plasma cleared of the drug per unit of time. | Low (< 30% of liver blood flow) |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate (0.5 - 3 L/kg) |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Dependent on therapeutic indication (e.g., 8-12 hours for once-daily dosing) |
| %F (Oral Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | High (> 30%) |
Bioanalytical Method Development: The LC-MS/MS Gold Standard
Accurate and reliable quantification of the drug and its metabolites in biological matrices is the foundation of all pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[21]
dot
Caption: Bioanalytical workflow using LC-MS/MS.
Core Principles of Method Development:
-
Sample Preparation: The goal is to remove interfering substances (e.g., proteins, phospholipids) from the biological matrix. Protein precipitation is a common and straightforward method for initial development.
-
Chromatography (LC): Reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components and any potential metabolites. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point.[22]
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[23] Specific precursor-to-product ion transitions are identified for the analyte and the internal standard.
The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive pharmacokinetic evaluation of 6-nitro-1,3-benzoxazole-2-carboxylic acid derivatives. By systematically applying the described in vitro and in vivo methodologies, researchers can build a deep understanding of their compounds' ADME properties. This data-driven approach is essential for mitigating risks associated with poor pharmacokinetics and potential toxicity from nitroaromatic metabolites. Early integration of these principles will guide the optimization of this promising chemical series, ultimately increasing the probability of identifying a safe and effective clinical candidate. The next steps for any lead compound identified from this series would involve metabolite identification studies to confirm the predicted pathways and more extensive preclinical toxicology and safety pharmacology assessments.
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- 31. criver.com [criver.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 35. pharmtech.com [pharmtech.com]
- 36. youtube.com [youtube.com]
- 37. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.cn]
- 38. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 39. svedbergopen.com [svedbergopen.com]
- 40. dctd.cancer.gov [dctd.cancer.gov]
- 41. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. optibrium.com [optibrium.com]
- 43. researchgate.net [researchgate.net]
- 44. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 45. researchgate.net [researchgate.net]
synthesis protocol for 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Application Note: Synthesis and Validation Protocol for 6-Nitro-1,3-benzoxazole-2-carboxylic Acid
Introduction & Strategic Overview
The benzoxazole core is a privileged heterocyclic scaffold in drug discovery, frequently utilized as a bioisostere for amides and esters in the development of antimicrobial, antiviral, and anticancer agents. Specifically, 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7) serves as a highly versatile synthetic intermediate. The C2-carboxylic acid moiety provides a synthetic handle for late-stage functionalization (e.g., amide coupling or oxadiazole formation), while the C6-nitro group can be subsequently reduced to an amine for further derivatization.
This application note details a robust, two-phase synthetic protocol designed to maximize yield and purity while preventing the degradation of the sensitive benzoxazole core.
Mechanistic Rationale (Expertise & Experience)
A successful synthesis of substituted benzoxazole-2-carboxylic acids requires careful selection of reagents to navigate the electronic properties of the starting materials[1].
-
Phase 1: Acylation and Cyclodehydration: The starting material, 2-amino-5-nitrophenol, contains a strongly electron-withdrawing nitro group para to the amine. This significantly reduces the nucleophilicity of the amine. While electron-rich aminophenols can be condensed with mild reagents like diethyl oxalate[2], the deactivated nature of 2-amino-5-nitrophenol necessitates the use of a highly reactive electrophile: ethyl oxalyl chloride . The reaction proceeds via an initial N-acylation at 0 °C to form an N-(2-hydroxy-4-nitrophenyl)oxamate intermediate. Subsequent heating with a catalytic acid (PTSA) under Dean-Stark conditions drives the cyclodehydration, eliminating water to forge the thermodynamically stable benzoxazole ring.
-
Phase 2: Mild Ester Hydrolysis: Benzoxazole rings are susceptible to nucleophilic attack and ring-opening under harsh basic conditions (e.g., prolonged heating with NaOH or KOH). To preserve the heterocyclic core, this protocol employs Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H 2 O) at room temperature. This provides a mild, self-limiting environment that selectively cleaves the ethyl ester.
Mandatory Visualization: Synthetic Workflow
Figure 1: Two-step synthetic workflow for 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Experimental Protocol
Phase 1: Synthesis of Ethyl 6-nitro-1,3-benzoxazole-2-carboxylate
-
Preparation: In an oven-dried 250 mL round-bottom flask purged with N 2 , dissolve 2-amino-5-nitrophenol (10.0 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Add anhydrous pyridine (22.0 mmol) and cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Dissolve ethyl oxalyl chloride (12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic acylation. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Solvent Exchange & Cyclization: Concentrate the mixture under reduced pressure to remove THF. Resuspend the crude intermediate in 60 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (PTSA, 1.0 mmol).
-
Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours to continuously remove the generated water, driving the cyclization to completion.
-
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M aqueous HCl (2 × 30 mL) to remove pyridine, saturated aqueous NaHCO 3 (30 mL), and brine (30 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via recrystallization from ethanol to yield the intermediate ester.
Phase 2: Hydrolysis to Target Carboxylic Acid
-
Hydrolysis: Dissolve the intermediate ethyl 6-nitro-1,3-benzoxazole-2-carboxylate (5.0 mmol) in a 3:1:1 mixture of THF/Methanol/Water (25 mL).
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H 2 O, 10.0 mmol) in a single portion. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 3–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3).
-
Isolation: Once complete, concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and Methanol), leaving an aqueous solution of the lithium carboxylate salt.
-
Acidification: Cool the aqueous phase in an ice bath and slowly add 1M HCl dropwise until the pH reaches ~2.0. A dense precipitate of the target carboxylic acid will form.
-
Filtration: Filter the precipitate under vacuum, wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove lithium salts, and dry overnight in a vacuum oven at 45 °C.
Data Presentation & Self-Validating Systems
To ensure trustworthiness and reproducibility, the protocol relies on a self-validating system. Do not proceed to Phase 2 until the analytical checkpoints for Phase 1 are confirmed.
Table 1: Reaction Stoichiometry and Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale) | Role in Synthesis |
| 2-Amino-5-nitrophenol | 154.12 | 1.0 eq | 1.54 g | Starting Material |
| Ethyl oxalyl chloride | 136.53 | 1.2 eq | 1.64 g | Electrophilic Acylating Agent |
| Pyridine | 79.10 | 2.2 eq | 1.74 g | Acid Scavenger (HCl removal) |
| p-Toluenesulfonic acid | 190.22 | 0.1 eq | 0.19 g | Cyclodehydration Catalyst |
| LiOH·H 2 O | 41.96 | 2.0 eq | 0.42 g | Mild Hydrolysis Base |
Table 2: Analytical Validation Checkpoints
| Stage | Analytical Technique | Expected Observation | Mechanistic Conclusion |
| Phase 1 (Intermediate) | FTIR Spectroscopy | Disappearance of broad -OH (~3300 cm⁻¹); emergence of sharp C=N stretch (~1605 cm⁻¹)[3]. | Successful cyclodehydration and formation of the benzoxazole core. |
| Phase 1 (Intermediate) | ¹H NMR (CDCl₃) | Presence of an ethyl ester signature: quartet at ~4.5 ppm (2H) and triplet at ~1.4 ppm (3H). | Confirmation of the intact oxamate ester moiety. |
| Phase 2 (Final Product) | ¹H NMR (DMSO-d₆) | Complete disappearance of the ethyl quartet and triplet; appearance of a broad singlet >12.5 ppm (1H). | Complete ester cleavage without degradation of the aromatic core. |
| Phase 2 (Final Product) | Mass Spectrometry | ESI-MS (Negative mode): [M-H]⁻ peak at m/z 207.0. | Confirmation of the target molecular weight (208.13 g/mol ). |
References
-
6-Aminobenzo[d]oxazole-2-carboxylic Acid | CAS 372953-12-3 Benchchem. Discusses the standard synthesis of benzoxazoles from carboxylic acids and 2-aminophenols utilizing oxalyl chloride and diethyl oxalate derivatives.1
-
Novel oxalamide derivatives for COXs expression and breast cancer: design, synthesis, biological evaluation, and docking ACG Publications. Details the reaction mechanics of 2-aminophenol derivatives with diethyl oxalate and related acylating agents.2
-
Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater MDPI. Provides FTIR validation metrics for benzo[d]oxazole formation, specifically noting the emergence of the C=N band at 1605 cm⁻¹ upon cyclocondensation.3
Sources
Application Note: Preparation and Handling of 6-Nitro-1,3-benzoxazole-2-carboxylic acid Stock Solutions
Application Context & Chemical Profile
6-Nitro-1,3-benzoxazole-2-carboxylic acid is a privileged heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and central nervous system (CNS) modulatory effects [[1]]. Proper solubilization and handling of this compound are critical for maintaining its structural integrity and ensuring reproducible data during in vitro and in vivo screening.
Table 1: Chemical Profile
| Property | Value |
| Chemical Name | 6-Nitro-1,3-benzoxazole-2-carboxylic acid |
| CAS Number | 944907-31-7 [[2]] |
| Molecular Formula | C₈H₄N₂O₅ [[3]] |
| Molecular Weight | 208.13 g/mol |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Storage (Solid) | Room Temperature or 4°C (Desiccated) |
| Storage (Solution) | -20°C to -80°C (Protect from light) |
Mechanistic Rationale: The Causality of Solvent Selection
Why Anhydrous DMSO? The planar fused aromatic system of the benzoxazole ring, combined with the electron-withdrawing nitro group, creates a highly stable crystal lattice with poor hydration thermodynamics. While the carboxylic acid group (pKa ~2-3) can theoretically be deprotonated in basic aqueous solutions to form a soluble salt, doing so directly from powder often leads to incomplete dissolution and localized pH extremes that can trigger decarboxylation. Anhydrous dimethyl sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, efficiently disrupting the crystal lattice without altering the protonation state of the molecule [[4]]. Furthermore, the hygroscopic nature of DMSO dictates that strictly anhydrous grades must be used; contaminating moisture can accelerate the degradation of the compound or render it insoluble over time [[4]].
Why Amber Vials? Nitroaromatic compounds are notoriously susceptible to photolytic reduction or rearrangement. Storing the stock solution in amber glass prevents UV-induced degradation, ensuring the nominal concentration remains accurate over the multi-month storage period.
The Self-Validating Dilution System When transitioning from a 100% DMSO stock to an aqueous assay buffer, the sudden shift in the dielectric constant can cause the hydrophobic benzoxazole core to rapidly aggregate and precipitate [[5]]. To make this protocol a self-validating system, a mandatory visual and spectrophotometric clearance check is integrated into the workflow. If the final working solution exhibits an OD₆₀₀ > 0.05 (blanked against a vehicle control), micro-precipitation has occurred. This internal control ensures that the biological assay is exposed to the true nominal concentration of the dissolved compound, rather than a suspension of biologically inert aggregates.
Experimental Workflow Visualization
Workflow for preparing and storing 6-Nitro-1,3-benzoxazole-2-carboxylic acid stock solutions.
Experimental Protocols
Protocol A: Preparation of Master DMSO Stock (10 mM)
-
Equilibration: Bring the vial of 6-Nitro-1,3-benzoxazole-2-carboxylic acid powder to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture from condensing on the hygroscopic powder.
-
Weighing: Weigh the desired mass (e.g., 5.0 mg) using an analytical balance (0.01 mg precision) and transfer it to a sterile amber glass vial.
-
Solubilization: Calculate the required volume of anhydrous DMSO using Table 2 . For 5.0 mg, add exactly 2.402 mL of anhydrous DMSO.
-
Agitation: Cap the vial tightly and vortex for 60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is optically clear [[5]]. Avoid excessive heating.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL per vial) to prevent repeated freeze-thaw cycles, which compromise compound stability and induce precipitation [[5]].
-
Storage: Store all aliquots at -20°C or -80°C in a desiccated container.
Table 2: Reconstitution Volumes for Master Stocks
Calculations based on a Molecular Weight of 208.13 g/mol .
| Mass of Compound | Volume of DMSO for 10 mM | Volume of DMSO for 20 mM | Volume of DMSO for 50 mM |
| 1.0 mg | 480.5 µL | 240.2 µL | 96.1 µL |
| 5.0 mg | 2.402 mL | 1.201 mL | 480.5 µL |
| 10.0 mg | 4.805 mL | 2.402 mL | 961.0 µL |
Protocol B: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the DMSO master stock at room temperature. Vortex briefly to ensure homogeneity.
-
Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4). Expert Tip: Including 0.1% BSA can act as a carrier protein to stabilize the hydrophobic benzoxazole core in solution.
-
Dropwise Addition (Critical): Add the DMSO stock dropwise to the aqueous buffer while the buffer is under rapid agitation (e.g., actively mixing on a vortexer). Never add the aqueous buffer directly into the DMSO stock , as the localized high concentration of water will instantly nucleate crystals.
-
Validation Check: Inspect the solution against a light source. Measure the OD₆₀₀ against a vehicle-only blank. If OD₆₀₀ < 0.05, the compound is fully dissolved.
-
Assay Limit: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v)—ideally kept at ≤0.1%—to prevent solvent-induced cytotoxicity or assay interference.
References
-
ResearchGate. "Benzoxazoles: Diverse Biological Activities and Therapeutic Potential." ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 944907-31-7 | 6-nitro-1,3-benzoxazole-2-carboxylic acid - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 3. 6-Nitro-1,3-benzoxazole-2-carboxylic acid,944907-31-7-Amadis Chemical [amadischem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Frequently Asked Questions | Selleck.Co.Uk [selleck.co.uk]
6-Nitro-1,3-benzoxazole-2-carboxylic acid as a fluorescent probe in microscopy
Application Note: 6-Nitro-1,3-benzoxazole-2-carboxylic Acid as a Bioconjugatable Fluorescent Probe for Hypoxia Imaging
Executive Summary
The development of targeted, environmentally sensitive fluorescent probes is a critical frontier in molecular imaging and drug development. 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7)[1] represents a highly versatile molecular building block that bridges the gap between synthetic bioconjugation and advanced fluorescence microscopy. Featuring a reactive carboxylic acid handle and a photophysically tunable benzoxazole core, this compound (Molecular Formula: C8H4N2O5)[2] is engineered for covalent attachment to biomolecules. It is particularly valuable for designing "Turn-ON" fluorescent sensors targeting tumor hypoxia, leveraging the unique electronic properties of its 6-nitro substitution[3].
Mechanistic Insights: Causality in Probe Design
To utilize this probe effectively, researchers must understand the causality behind its structural components:
-
The Benzoxazole Core (The Fluorophore): Benzoxazole derivatives are premier fluorophores in biophysics and microscopy due to their exceptional photostability and characteristically large Stokes shifts[3]. These properties often originate from Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) mechanisms[4],[5]. A large Stokes shift is critical in microscopy as it minimizes auto-fluorescence background from complex biological samples.
-
The 6-Nitro Group (The Sensor/Quencher): The nitro group (-NO2) is a strong electron-withdrawing moiety. In the context of benzoxazoles, it acts as an intramolecular fluorescence quencher via Photoinduced Electron Transfer (PET). However, in the presence of nitroreductase (NTR)—an enzyme heavily overexpressed in hypoxic tumor microenvironments—the nitro group is enzymatically reduced to an electron-donating amine (-NH2)[3],[6]. This reduction abolishes the PET effect and restores the push-pull ICT system, resulting in a dramatic "Turn-ON" fluorescence signal.
-
The 2-Carboxylic Acid (The Conjugation Handle): Unlike passive DNA-intercalating dyes[4], the 2-carboxylic acid allows for site-specific covalent attachment to targeting vectors (e.g., antibodies, peptides, or amine-modified oligonucleotides) via standard carbodiimide crosslinker chemistry (EDC/NHS).
Photophysical and Chemical Properties
The following table summarizes the key quantitative data and expected photophysical properties of the probe before and after enzymatic activation.
| Property | Value / Description |
| Compound Name | 6-Nitro-1,3-benzoxazole-2-carboxylic acid |
| CAS Number | 944907-31-7[1] |
| Molecular Weight | 208.13 g/mol [2] |
| Conjugation Chemistry | EDC/NHS Coupling (targets primary amines) |
| State 1: Hypoxia OFF (Nitro form) | Non-fluorescent (Quenched via PET) |
| State 2: Hypoxia ON (Amino form) | Highly fluorescent (ICT/ESIPT active)[5] |
| Excitation (Post-Reduction) | ~380–405 nm (UV/Violet laser compatible) |
| Emission (Post-Reduction) | ~490–530 nm (Green region) |
| Stokes Shift | >100 nm (Minimizes scattering artifacts)[5] |
Visualizing the Mechanisms
Figure 1: Mechanism of nitroreductase (NTR)-mediated fluorescence activation in hypoxic conditions.
Figure 2: Step-by-step EDC/NHS bioconjugation workflow for covalent protein labeling.
Experimental Protocols
Protocol A: Bioconjugation to Carrier Proteins (Antibodies/Peptides)
Causality Note: EDC activates the 2-carboxylic acid, but the resulting O-acylisourea intermediate is highly unstable in aqueous media. Adding NHS converts it to a semi-stable, amine-reactive NHS-ester, drastically improving conjugation yields to the lysine residues of your target protein.
Step-by-Step Methodology:
-
Probe Activation: Dissolve 2 mg of 6-Nitro-1,3-benzoxazole-2-carboxylic acid in 100 µL of anhydrous DMSO. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-Hydroxysuccinimide). Incubate at room temperature for 30 minutes in the dark.
-
Protein Preparation: Prepare your target protein (e.g., 1 mg/mL) in 1X PBS (pH 7.4). Critical Insight: Ensure the buffer is strictly free of primary amines (e.g., Tris or glycine), as these will competitively react with the NHS-ester and ruin the conjugation.
-
Conjugation: Add the activated probe solution dropwise to the protein solution while vortexing gently. Target a 10:1 to 20:1 molar ratio of probe to protein. Incubate for 2 hours at room temperature on a slow rotator.
-
Purification: Remove unreacted probe by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fluorescent protein fractions.
-
Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and ~330-350 nm (probe ground state). Calculate the Degree of Labeling (DOL) to ensure successful covalent attachment before proceeding to biological assays.
Protocol B: Live-Cell Fluorescence Microscopy for Hypoxia Imaging
Causality Note: To validate that the probe accurately reports on hypoxia via NTR reduction, the experimental design must be self-validating. This requires running parallel normoxic (negative control) and chemically induced hypoxic (positive control) cell populations.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells in 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C, 5% CO2.
-
Hypoxia Induction:
-
Positive Control: Treat one set of dishes with 100 µM CoCl2 for 12 hours to chemically stabilize HIF-1α and mimic hypoxia, or place in a hypoxia incubator chamber (1% O2, 5% CO2, 94% N2) for 12 hours.
-
Negative Control: Maintain a parallel set of dishes under standard normoxic conditions (21% O2).
-
-
Probe Incubation: Wash the cells twice with DPBS. Add the bioconjugated 6-nitrobenzoxazole probe (e.g., 5–10 µM equivalent fluorophore concentration) in serum-free media. Incubate for 2–4 hours.
-
Washing: Remove the probe solution and wash the cells three times with warm DPBS to remove unbound conjugates. Add Live Cell Imaging Solution (or phenol red-free media).
-
Confocal Laser Scanning Microscopy (CLSM):
-
Excitation: Use a 405 nm diode laser.
-
Emission: Collect fluorescence in the green channel (e.g., 490–530 nm bandpass filter).
-
-
Self-Validation Check: The normoxic cells should display near-zero fluorescence (confirming the PET quenching of the intact nitro group). The hypoxic/CoCl2-treated cells should exhibit bright green intracellular fluorescence, confirming the successful enzymatic reduction to the highly fluorescent 6-aminobenzoxazole derivative[3],[6].
Sources
- 1. 944907-31-7 | 6-nitro-1,3-benzoxazole-2-carboxylic acid - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. 6-Nitro-1,3-benzoxazole-2-carboxylic acid,944907-31-7-Amadis Chemical [amadischem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: 6-Nitro-1,3-benzoxazole-2-carboxylic acid in Drug Discovery
Introduction & Pharmacological Rationale
In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor targets—is a cornerstone of drug discovery. 6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS 944907-31-7) [1] has emerged as a highly versatile building block for the synthesis of biologically active libraries[2].
The pharmacological utility of this scaffold is driven by three distinct structural features:
-
The Benzoxazole Core : This planar, electron-deficient bicyclic system mimics nucleotide bases, allowing it to intercalate into DNA or bind effectively within nucleotide-binding pockets (e.g., NADP(H) sites)[3].
-
The 2-Carboxylic Acid Handle : Positioned strategically between the oxygen and nitrogen heteroatoms, this group serves as a highly reactive handle for amide coupling, esterification, or conversion into metal-binding bioisosteres (such as hydroxamic acids)[4].
-
The 6-Nitro Group : The nitro moiety acts as a strong electron-withdrawing group that modulates the lipophilicity and pKa of the core. Crucially, it serves as a "masked" amine; it can be chemoselectively reduced to an amino group at later stages of synthesis to introduce hydrogen-bond donors or extend the molecule into secondary binding pockets[5].
Key Applications in Drug Design
Fragment-Based Drug Discovery (FBDD) and Metalloenzyme Targeting
Benzoxazole-2-carboxylic acid derivatives are prime candidates for Fragment-Based Drug Discovery (FBDD). Crystallographic studies have demonstrated that these fragments successfully localize in the ribosylnicotinamide and pyrophosphate regions of NADP(H)-binding pockets in Mycobacterium tuberculosis enzymes (ArgB, ArgC, ArgD, and ArgF)[3].
Furthermore, the 2-carboxylic acid can be converted into hydroxamic acid bioisosteres. Theoretical and empirical models show that heteroarenes with a 1,3-heteroatom arrangement (like benzoxazoles) coordinate to Zn²⁺ centers with significantly shorter, stronger bond lengths than their 1,2-isomers, making them superior scaffolds for targeting zinc-dependent metalloenzymes[4].
Development of Topoisomerase I and II Inhibitors
Derivatives of 6-nitrobenzoxazole have shown significant efficacy as eukaryotic DNA topoisomerase I and II inhibitors[6]. The planar benzoxazole ring facilitates DNA intercalation, while the introduction of bulky aromatic or aliphatic groups at the 2-position (easily achieved via the carboxylic acid handle) dramatically increases enzyme inhibition. Structure-Activity Relationship (SAR) studies indicate that the 6-nitro group is essential for maintaining the electronic distribution required for optimal target engagement[6].
Combinatorial Library Synthesis for GPCRs and Kinases
The scaffold is widely utilized in both solution-phase and solid-phase combinatorial synthesis[7]. By coupling the 2-carboxylic acid with diverse amines, researchers can rapidly generate libraries of 2-carboxamides. These libraries have been successfully screened to identify negative allosteric modulators for the Dopamine D2 receptor[5] and potential modulators of the mTOR pathway[8].
Experimental Protocols
The following protocols detail the divergent synthesis of drug-like derivatives from the core scaffold. They are designed as self-validating systems to ensure high fidelity in library generation.
Protocol A: HATU-Mediated Amide Coupling (Solution Phase)
Objective: Synthesize diverse 6-nitro-1,3-benzoxazole-2-carboxamide derivatives. Causality: Benzoxazole-2-carboxylic acids are inherently electron-deficient and can be prone to decarboxylation if activated slowly[4]. HATU is selected over standard carbodiimides (like EDC/DCC) because it rapidly forms a highly reactive active ester, minimizing decarboxylation and preventing racemization if chiral amines are employed.
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-Nitro-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation : Add HATU (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for exactly 15 minutes. Note: Do not exceed 15 minutes to avoid degradation of the active ester.
-
Coupling : Add the desired primary or secondary amine (1.1 eq) dropwise. Stir the reaction for 2–4 hours at room temperature.
-
Validation (In-Process) : Monitor the reaction via LC-MS. Confirm the disappearance of the starting acid at m/z 207 [M-H]⁻ in negative ion mode and the appearance of the product mass.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1N HCl (removes unreacted amine), saturated aqueous NaHCO₃ (removes unreacted acid and HATU byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chemoselective Reduction of the 6-Nitro Group
Objective: Convert the 6-nitro group to a 6-amino group for further scaffold extension. Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it can cause ring-opening of the sensitive benzoxazole core or dehalogenation of substituents on the newly formed 2-carboxamide. Tin(II) chloride dihydrate (SnCl₂·2H₂O) provides a mild, chemoselective reduction that leaves the heterocyclic core and halogens completely intact.
Step-by-Step Methodology:
-
Preparation : Dissolve the 6-nitrobenzoxazole-2-carboxamide derivative (1.0 eq) in a 1:1 (v/v) mixture of Ethanol and Ethyl Acetate (0.1 M).
-
Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in a single portion.
-
Reaction : Attach a reflux condenser and heat the mixture to 70°C for 3–5 hours.
-
Validation (In-Process) : Monitor via LC-MS. Look for the characteristic mass shift from [M+H]⁺ to[M-30+H]⁺ (representing the loss of two oxygen atoms and the addition of two hydrogen atoms).
-
Workup : Cool the reaction to room temperature. Pour the mixture into crushed ice and carefully adjust the pH to 8–9 using saturated aqueous NaHCO₃. Causality: Basification is critical; it precipitates the tin salts as insoluble tin hydroxides, preventing severe emulsion formation. Filter the resulting thick suspension through a pad of Celite. Extract the clear filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the 6-amino derivative.
Quantitative Data Presentation
Table 1: Physicochemical Properties and Reaction Parameters of the Core Scaffold
| Parameter | Value / Description |
| Chemical Name | 6-Nitro-1,3-benzoxazole-2-carboxylic acid |
| CAS Number | 944907-31-7[1] |
| Molecular Formula | C₈H₄N₂O₅ |
| Molecular Weight | 208.13 g/mol |
| Typical Amide Coupling Yield (Protocol A) | 75% – 90% |
| Typical Nitro Reduction Yield (Protocol B) | 65% – 85% |
| Storage Conditions | 2-8°C, protect from light and moisture |
Table 2: Quantitative Pharmacological Data of 6-Nitrobenzoxazole Derivatives
| Derivative | Target Enzyme | IC₅₀ Value (µM) | Key Structural Feature |
| 2-(4'-tert-butylphenyl)-6-nitrobenzoxazole | Human Topoisomerase I | 104[6] | Bulky aliphatic substitution at C2 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase IIα | 71[6] | Halogenated aromatic substitution at C2 |
| Benzoxazole-2-hydroxamic acid analogs | Zinc-dependent Metalloenzymes | N/A (Binding validated)[4] | 1,3-heteroatom arrangement for shorter Zn²⁺ bond |
Visualization
Divergent synthetic workflow and pharmacological targeting of the 6-nitrobenzoxazole scaffold.
Sources
- 1. 944907-31-7 | 6-nitro-1,3-benzoxazole-2-carboxylic acid - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. chem-contract.com [chem-contract.com]
- 3. A Fragment-based approach to assess the ligandability of ArgB, ArgC, ArgD and ArgF in the L-arginine biosynthetic pathway of Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. esisresearch.org [esisresearch.org]
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- 8. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: In Vivo Dosing Guidelines for 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Disclaimer: These application notes provide a scientifically-driven framework for the in vivo evaluation of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. As of the date of this document, no specific in vivo dosing, pharmacokinetic, or comprehensive toxicology data for this exact compound has been published in peer-reviewed literature. The following guidelines are therefore extrapolated from studies on structurally related benzoxazole derivatives and established principles of preclinical drug development. Researchers must conduct their own dose-range finding and toxicity studies to determine a safe and efficacious dose for their specific animal model and experimental context. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Introduction: The Therapeutic Potential and Challenges of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of a nitro group and a carboxylic acid moiety to this scaffold, as in 6-Nitro-1,3-benzoxazole-2-carboxylic acid, presents a molecule with unique electronic and chemical properties that may translate to novel biological activities. However, these same features present challenges for in vivo administration, namely poor aqueous solubility, which is a common characteristic of carboxylic acid-containing drugs.[4]
This document provides a comprehensive guide for researchers initiating in vivo studies with 6-Nitro-1,3-benzoxazole-2-carboxylic acid. It outlines strategies for formulation, a systematic approach to dose-range finding, and detailed protocols for oral administration in a rodent model. The causality behind each experimental choice is explained to empower researchers to adapt these guidelines to their specific research questions.
Part 1: Pre-Dosing Considerations and Formulation Development
The successful in vivo evaluation of a poorly soluble compound is critically dependent on the selection of an appropriate vehicle that ensures consistent and maximal bioavailability.
Physicochemical Properties Overview
A summary of the key physicochemical properties of 6-Nitro-1,3-benzoxazole-2-carboxylic acid is presented in the table below. The high melting point and predicted low water solubility necessitate a non-aqueous or co-solvent-based formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₅ | PubChem |
| Molecular Weight | 208.13 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Poorly soluble in water (predicted) | [4] |
Vehicle Selection and Preparation
For oral administration of poorly soluble compounds, a multi-component vehicle is often required. A common and effective approach is the use of a co-solvent system.[5][6]
Recommended Vehicle: A ternary system of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and a buffered saline solution.
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of organic molecules.[7] However, its use in vivo must be carefully controlled due to potential toxicity at higher concentrations.[3][8] It is recommended to keep the final DMSO concentration in the dosing solution below 10%.[9]
-
PEG400: A non-toxic, water-miscible polymer that acts as a co-solvent and can improve the stability of the formulation.[5][10][11]
-
Buffered Saline (e.g., PBS pH 7.4): The aqueous component of the vehicle, which should be buffered to maintain a physiological pH.
Protocol 1: Preparation of Dosing Formulation
-
Initial Solubilization: Accurately weigh the required amount of 6-Nitro-1,3-benzoxazole-2-carboxylic acid and dissolve it in the minimum required volume of DMSO. Vortex or sonicate until fully dissolved.
-
Addition of Co-solvent: To the DMSO solution, add the required volume of PEG400. Mix thoroughly.
-
Final Dilution: Slowly add the buffered saline to the DMSO/PEG400 mixture while continuously vortexing to prevent precipitation of the compound. The final ratio of the vehicle components should be determined empirically but a starting point could be 10% DMSO / 40% PEG400 / 50% Buffered Saline (v/v/v) .
-
Final Formulation Check: The final formulation should be a clear, homogenous solution. If precipitation occurs, the ratios of the vehicle components may need to be adjusted.
-
Vehicle Control: Prepare a vehicle control solution using the same ratios of DMSO, PEG400, and buffered saline, without the test compound.
Part 2: Dose-Range Finding and Acute Toxicity Assessment
A dose-range finding (DRF) study is an essential first step in any in vivo program to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[2][12][13]
Rationale for Starting Dose Selection
In the absence of data for the target compound, a starting dose can be informed by data from structurally similar molecules. A study on the benzoxazole derivative, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA), utilized an oral dose of 125 mg/kg in mice.[14] This provides a reasonable starting point for a dose-escalation study.
The proposed DRF study will follow a phased approach to efficiently determine a safe dose range while minimizing animal use.[14]
Experimental Design for a Dose-Range Finding Study
Animal Model: Male or female BALB/c mice, 8-10 weeks old. Route of Administration: Oral gavage. This route is common for preclinical studies and allows for precise dose administration.[15][16]
Protocol 2: Acute Dose-Range Finding Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dose Groups: Establish several dose groups. A suggested starting range based on the related compound could be:
-
Group 1: Vehicle Control
-
Group 2: 50 mg/kg
-
Group 3: 125 mg/kg
-
Group 4: 300 mg/kg
-
Group 5: 500 mg/kg
-
-
Dosing: Administer a single dose of the prepared formulation via oral gavage. The volume should not exceed 10 mL/kg.[16]
-
Observations: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.[1] Observations should include:
-
Clinical signs of toxicity (e.g., changes in fur, posture, activity, signs of pain or distress).
-
Body weight changes (measure daily for the first week, then twice weekly).
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Data Presentation: Dose-Range Finding Study Cohorts
| Group | Treatment | Dose (mg/kg) | Number of Animals |
| 1 | Vehicle Control | 0 | 3-5 |
| 2 | 6-Nitro-1,3-benzoxazole-2-carboxylic acid | 50 | 3-5 |
| 3 | 6-Nitro-1,3-benzoxazole-2-carboxylic acid | 125 | 3-5 |
| 4 | 6-Nitro-1,3-benzoxazole-2-carboxylic acid | 300 | 3-5 |
| 5 | 6-Nitro-1,3-benzoxazole-2-carboxylic acid | 500 | 3-5 |
Workflow for Dose-Range Finding Study
Caption: Workflow for a dose-range finding study.
Part 3: Hypothetical Efficacy Study Protocol
Once a safe dose range has been established, an efficacy study can be designed. The following is a hypothetical protocol for evaluating the anti-inflammatory effects of 6-Nitro-1,3-benzoxazole-2-carboxylic acid in a carrageenan-induced paw edema model, a standard model for acute inflammation.
Protocol 3: Carrageenan-Induced Paw Edema Model
-
Animal and Dose Selection: Based on the DRF study, select 2-3 doses below the MTD. Use male or female Wistar rats (180-200g).
-
Dosing: Administer the test compound or vehicle control orally one hour before the carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) should be included.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Hypothetical Signaling Pathway
Benzoxazole derivatives have been reported to exert anti-inflammatory effects through the modulation of various signaling pathways. A plausible mechanism could involve the inhibition of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Part 4: Safety and Handling of Nitroaromatic Compounds
Nitroaromatic compounds require careful handling due to their potential hazards.
-
Flammability and Explosion Risk: Some nitroaromatic compounds can be flammable or potentially explosive under specific conditions (e.g., heat, shock, or reaction with certain chemicals).[17][18]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Handling: Conduct all manipulations in a chemical fume hood to avoid inhalation of dust or vapors.[19][20]
-
Disposal: Dispose of waste according to institutional and national guidelines for hazardous chemical waste. Never dispose of nitro compounds down the drain.[19]
Conclusion
This document provides a foundational guide for the in vivo investigation of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. By following a systematic approach of formulation development, dose-range finding, and carefully designed efficacy studies, researchers can effectively evaluate the therapeutic potential of this novel compound. The principles of scientific integrity and animal welfare must be the cornerstones of all experimental work.
References
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Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy. The Journal of Urology. [Link]
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Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research. [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
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Polyethylene Glycol (Molecular Weight 400 DA) Vehicle Improves Gene Expression of Adenovirus Mediated Gene Therapy. PubMed. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]
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Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]
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The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program. PubMed. [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
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Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. [Link]
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Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
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DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology. [Link]
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Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Altasciences. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
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Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC. [Link]
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Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. Journal of Pharmaceutical Investigation. [Link]
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Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]
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What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
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A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]
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Which vehicle should I used for administering lenvatinib via oral gavage in mouse experiment? ResearchGate. [Link]
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Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]
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Oral Gavage In Mice and Rats. IACUC. [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. Hazardous Waste Experts. [Link]
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Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]
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- 2. The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
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- 20. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Application Note: Catalytic Reduction of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Introduction & Chemical Context
Benzoxazoles are privileged pharmacophores widely utilized in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics. Specifically, 6-amino-1,3-benzoxazole-2-carboxylic acid serves as a critical bifunctional building block for synthesizing amide-linked kinase inhibitors and complex heterocycles.
The synthesis of this amine relies on the catalytic reduction of its precursor, 6-nitro-1,3-benzoxazole-2-carboxylic acid . While various reducing agents exist, Palladium on Carbon (Pd/C) remains the gold standard due to its high turnover rate, excellent functional group tolerance, and scalability[1]. The reduction of the nitroarene proceeds sequentially through reactive intermediates—first to a nitroso compound, then to a hydroxylamine, and finally to the primary amine[2].
Fig 1. Sequential mechanism of Pd/C catalyzed nitro reduction to amine via reactive intermediates.
Mechanistic Rationale & Causality in Experimental Design
As a Senior Application Scientist, it is critical to look beyond the standard "recipe" and understand the physicochemical dynamics of this specific substrate:
-
The Zwitterion Precipitation Problem (Causality of Solvent Choice): One of the most common failure modes in this specific reduction is premature reaction stalling. As the primary amine forms, it interacts with the C2-carboxylic acid to form a highly insoluble zwitterion. This precipitate rapidly coats the porous surface of the Pd/C catalyst, blocking active palladium sites and halting the reduction at the hydroxylamine intermediate stage. To prevent this, the protocol mandates a highly polar, protic solvent mixture (e.g., MeOH/THF) to maintain product solubility throughout the reaction lifecycle.
-
Catalyst Selection: 10% Pd/C (wet, ~50% water) is strictly recommended over dry Pd/C. The water content mitigates the severe fire hazard associated with adding dry palladium to methanolic solutions of nitroaromatics, while maintaining optimal catalytic surface area[3].
-
Hydrogen Source: While direct H₂ gas is highly atom-economical, Catalytic Transfer Hydrogenation (CTH) using ammonium formate or hydrazine hydrate offers a safer, pressure-free alternative that is highly efficient for functionalized nitroarenes[4]. Both methodologies are detailed below.
Experimental Protocols
Fig 2. Optimized experimental workflow for the safe and efficient reduction of nitrobenzoxazoles.
Method A: Direct Catalytic Hydrogenation (H₂ Gas)
Best for high-purity scale-up and atom economy.
-
Preparation: In a flame-dried round-bottom flask, dissolve 6-Nitro-1,3-benzoxazole-2-carboxylic acid (1.0 g, 4.8 mmol) in a 1:1 mixture of anhydrous Methanol and THF (48 mL).
-
Inerting: Purge the solution with Nitrogen (N₂) gas for 5 minutes to displace dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (wet, 100 mg, 10 wt%). Self-Validation Check: Ensure the flask is under a positive stream of N₂ during addition to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Repeat this purge cycle three times. Stir vigorously at 20–25 °C.
-
Monitoring: The initial pale yellow solution will transition to a transient orange (nitroso intermediate) before becoming colorless/pale brown.
-
Workup: Once LC-MS confirms completion (see Section 5), flush the system with N₂. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess MeOH (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure amine.
Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Best for rapid, pressure-free synthesis in standard glassware.
-
Preparation: Dissolve the nitro substrate (1.0 g, 4.8 mmol) in Methanol (48 mL) and add 10% Pd/C (wet, 100 mg).
-
Donor Addition: Add Ammonium formate (1.5 g, 24 mmol, 5.0 eq) in a single portion.
-
Reaction: Equip the flask with a reflux condenser and heat to 40 °C. Self-Validation Check: Vigorous gas evolution (CO₂ and NH₃) will begin. The cessation of bubbling is a primary visual indicator that the formate has been consumed and the reaction is nearing completion.
-
Workup: After 1-2 hours, cool to room temperature, filter through Celite, and concentrate. Resuspend in water to dissolve residual formate salts, then filter to collect the product.
Quantitative Data & Method Comparison
| Parameter | Method A (H₂ Gas) | Method B (Transfer Hydrogenation) |
| Hydrogen Source | H₂ Gas (1 atm) | Ammonium Formate (5.0 eq) |
| Solvent System | MeOH / THF (1:1) | Methanol (MeOH) |
| Temperature | 20–25 °C (Room Temp) | 40 °C |
| Reaction Time | 2–4 hours | 1–2 hours |
| Average Yield | 85–92% | 88–95% |
| Impurity Profile | Trace hydroxylamine if stalled | Highly clean, trace formate salts |
| Scalability | Excellent (requires pressure reactor for >10g) | Good (off-gassing requires venting) |
Troubleshooting & Self-Validation
To ensure a self-validating experimental loop, analysts must rely on precise In-Process Controls (IPC):
-
LC-MS Mass Shift Verification: The conversion of the nitro group (-NO₂, MW 46) to the primary amine (-NH₂, MW 16) results in a net mass loss of 30 Da.
-
Starting Material: [M+H]⁺ = 209.1 m/z
-
Product: [M+H]⁺ = 179.1 m/z
-
-
Stalled Reactions (The +16 Da Anomaly): If LC-MS reveals a dominant peak at 195.1 m/z , the reaction has stalled at the hydroxylamine intermediate (Ar-NHOH).
-
Causality & Fix: This indicates catalyst poisoning or insufficient hydrogen dissolution. To resolve this, add 0.5 equivalents of glacial acetic acid to the reaction mixture. The acid protonates the hydroxyl group, turning it into a better leaving group (H₂O) and rapidly accelerating the final N-O bond cleavage to yield the desired amine.
-
References
-
Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Source: Organic Letters URL: [Link]
-
Title: Cas 1037-39-4, 2-(4-nitrophenyl)-5-nitrobenzoxazole (Reference for benzoxazole catalytic hydrogenation standards). Source: LookChem URL: [Link]
-
Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]
-
Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PubMed Central (PMC) URL: [Link]
Sources
Technical Support Center: Solubilization Strategies for 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 6-Nitro-1,3-benzoxazole-2-carboxylic acid (6-NO2-BZA) .
The core challenge with 6-NO2-BZA lies in its molecular architecture. The electron-withdrawing nitro group at the 6-position significantly lowers the pKa of the carboxylic acid at the 2-position, ensuring it is highly ionized at physiological pH. However, the planar benzoxazole core promotes strong π−π stacking and high crystal lattice energy. The low aqueous solubility of such planar heterocyclic systems is often driven by these strong intermolecular forces, meaning that ionization alone is insufficient to drive hydration[1].
This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve stable, high-concentration solutions for both in vitro assays and in vivo pharmacokinetics.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 6-NO2-BZA exhibit such poor aqueous solubility despite having an ionizable carboxylic acid group? A1: The solubility of a molecule is dictated by two barriers: breaking the crystal lattice (solid state) and solvating the molecule (aqueous state). While the carboxylic acid ensures the molecule is ionized at pH > 4.0, the planar nitrobenzoxazole core packs incredibly tightly in the solid state. Carboxylic acid drugs frequently face severe solubility challenges due to this delicate balance between their acidic nature and the intrinsic lipophilicity of their core scaffolds[2]. The energy required to break this lattice exceeds the hydration energy gained from the carboxylate anion.
Q2: I synthesized the sodium salt of 6-NO2-BZA, but it immediately precipitates when added to Phosphate-Buffered Saline (PBS). Why is this happening? A2: This is a classic example of the common-ion effect . PBS contains a high concentration of sodium ions (~137 mM). When you introduce the sodium salt of 6-NO2-BZA into this environment, the solubility product ( Ksp ) of the salt is rapidly exceeded, forcing the drug to crash out of solution. To overcome this, you must utilize bulky, asymmetric counterions such as tromethamine or 2-amino-2-methyl-1-propanol, which do not share a common ion with standard biological buffers and significantly enhance dissolution by disrupting the stable crystal lattice structure[3].
Q3: When preparing stock solutions in 100% DMSO and diluting them 1:100 into my assay media, I observe immediate cloudiness. How can I prevent this? A3: You are experiencing solvent-shift precipitation . 6-NO2-BZA is highly soluble in DMSO, but upon rapid dilution into an aqueous buffer, the DMSO diffuses away faster than the hydrophobic core can be solvated, leading to transient supersaturation and rapid nucleation. To prevent this, you must lower the thermodynamic driving force for nucleation by using a co-solvent cascade (e.g., DMSO → PEG400 → Buffer) or by adding a precipitation inhibitor (like 0.1% HPMC or PVP) to the assay buffer prior to drug addition.
Part 2: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing without executing the validation steps.
Protocol A: Bulky Amine Salt Screening & Isolation (Tromethamine)
Objective: Disrupt the planar crystal lattice of 6-NO2-BZA using an asymmetric counterion.
-
Weighing and Dissolution: Suspend 1.0 mmol of 6-NO2-BZA free acid in 10 mL of Tetrahydrofuran/Water (9:1 v/v). Causality: This specific solvent ratio ensures partial solubility of the lipophilic free acid while providing enough aqueous character to dissolve the incoming amine.
-
Counterion Addition: Dissolve 1.05 mmol of Tromethamine (TRIS) in 2 mL of deionized water. Add this dropwise to the drug suspension under continuous stirring at 50°C.
-
Equilibration: Stir for 4 hours at 50°C. The reaction is complete when the suspension transitions into a completely clear solution, indicating the formation of the highly soluble ionized complex.
-
Precipitation: Slowly cool the solution to 4°C. Add an anti-solvent (e.g., cold Acetone) dropwise until faint turbidity persists. Stir overnight at 4°C to promote slow crystal growth (avoiding amorphous crash-out).
-
Isolation & Validation (Critical): Filter the precipitate and dry under vacuum at 40°C for 24 hours. Self-Validation: You must analyze the powder via Powder X-Ray Diffraction (PXRD) to confirm a new, unique crystalline phase distinct from the free acid, and use Differential Scanning Calorimetry (DSC) to verify a shifted, single melting endotherm.
Protocol B: Cosolvent/Surfactant Formulation for In Vivo Dosing
Objective: Achieve a stable 2 mg/mL solution for IV/PO administration without precipitation.
-
Primary Solubilization: Dissolve 20 mg of 6-NO2-BZA in 1.0 mL of N-Methyl-2-pyrrolidone (NMP). Vortex for 2 minutes until optically clear.
-
Surfactant Integration: Add 3.0 mL of Kolliphor EL (Cremophor) or Polysorbate 80. Sonicate the mixture for 10 minutes at 37°C to ensure homogeneous micelle pre-formation.
-
Aqueous Phase Addition: Slowly add 6.0 mL of sterile PEG400/Water (1:1 v/v) dropwise while vortexing vigorously. Causality: Dropwise addition prevents localized pockets of high water concentration, which trigger premature nucleation.
-
Validation (Critical): Centrifuge the final formulation at 10,000 x g for 15 minutes. Self-Validation: Visually inspect for a pellet. Extract 10 µL of the supernatant, dilute in mobile phase, and quantify via HPLC-UV. If the concentration is < 1.9 mg/mL, micro-precipitation has occurred, and the surfactant ratio must be increased.
Part 3: Quantitative Data Summaries
Table 1: Representative Solubility Profile of 6-NO2-BZA across Vehicles Note: Data represents expected fold-increases based on the physicochemical properties of the nitrobenzoxazole scaffold.
| Vehicle / Condition | pH | Apparent Solubility (µg/mL) | Solubilization Mechanism |
| Deionized Water | 5.5 | < 2.0 | Intrinsic (Free Acid) |
| Phosphate-Buffered Saline | 7.4 | 8.5 | Ionization (Limited by Na+ common-ion) |
| 20% HP- β -CD in Water | 7.4 | 185.0 | Hydrophobic Cavity Complexation |
| 10% DMSO / 90% Buffer | 7.4 | 25.0 | Cosolvent polarity reduction |
| Tromethamine Salt in Water | 7.4 | > 3,500.0 | Lattice disruption + Ionization |
Table 2: Counterion Selection Matrix for 6-NO2-BZA
| Counterion | pKa | Lattice Disruption | Dissolution Rate | Recommendation & Rationale |
| Sodium (Na+) | 13.0 | Low | Moderate | Poor: High risk of salting out in biological buffers. |
| Potassium (K+) | 13.0 | Low | Moderate | Poor: Does not overcome planar stacking. |
| Tromethamine | 8.1 | High | Very High | Excellent: Asymmetric, bulky, provides H-bond donors. |
| Meglumine | 9.5 | High | High | Excellent: Highly hydrophilic, prevents tight packing. |
Part 4: Mechanistic Visualizations
Decision tree for selecting solubilization strategies for 6-NO2-BZA based on pH and formulation.
Mechanism of DMSO-induced solvent-shift precipitation and prevention using polymeric inhibitors.
Part 5: References
-
Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL:[Link]
Sources
optimizing reaction yield for 6-Nitro-1,3-benzoxazole-2-carboxylic acid synthesis
Technical Support Center: Optimizing 6-Nitro-1,3-benzoxazole-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis. The synthesis of 6-nitro-1,3-benzoxazole-2-carboxylic acid presents a unique set of challenges, primarily due to the oxidative instability of the 2-amino-5-nitrophenol precursor[1] and the thermal lability (decarboxylation risk) of the final carboxylic acid product.
This guide bypasses generic protocols to provide you with field-proven, self-validating methodologies, causality-driven troubleshooting, and optimized parameters to maximize your isolated yields.
Section 1: Mechanistic Workflow & Causality
The most robust synthetic route avoids the direct use of highly unstable free oxalic acid. Instead, we utilize a two-step sequence: the acylation-cyclization of 2-amino-5-nitrophenol with ethyl oxalyl chloride to form an ester intermediate, followed by tightly controlled saponification[2].
Fig 1: Synthetic workflow for 6-nitro-1,3-benzoxazole-2-carboxylic acid.
Section 2: Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: Synthesis of Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 2-amino-5-nitrophenol in 50 mL of anhydrous THF. Add 12.0 mmol of anhydrous pyridine.
-
Validation Check: The solution should be deep orange/red but clear. Cloudiness indicates moisture contamination.
-
-
Acylation: Cool the mixture to 0°C. Dropwise, add 11.0 mmol of ethyl oxalyl chloride over 15 minutes.
-
Cyclization: Attach a reflux condenser and heat the reaction to 70°C for 6 hours. The initial open-chain amide must dehydrate to close the oxazole ring[3].
-
Validation Check (In-Process): Perform TLC (Hexanes:EtOAc 7:3). The intermediate amide runs lower (higher polarity due to -OH and -NH) than the cyclized benzoxazole ester. Do not proceed until the lower spot is completely consumed.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl (to remove pyridine). Wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.
Phase 2: Controlled Saponification
-
Hydrolysis: Dissolve the ester in 30 mL of THF/EtOH (1:1). Cool strictly to 0°C. Dropwise, add 1.2 equivalents of 1M aqueous LiOH or NaOH.
-
Monitoring: Stir at 0°C to 15°C for 2 hours.
-
Causality: Exceeding 25°C will trigger rapid decarboxylation of the product into 6-nitrobenzoxazole[2].
-
-
Acidification: Once the ester is consumed (verify via LC-MS), quench the reaction at 0°C by slowly adding 1M HCl until the pH reaches 2-3.
-
Isolation: The 6-nitro-1,3-benzoxazole-2-carboxylic acid will precipitate as a solid. Filter, wash with ice-cold water, and dry under high vacuum.
Section 3: Troubleshooting Guides & FAQs
Q: Why is my cyclization yield stalling at 40-50%, with significant open-chain amide intermediate remaining? A: Causality: The ring closure of the intermediate 2-hydroxyanilide to the benzoxazole is a dehydration step. If water is present or the thermodynamic threshold is not met, the equilibrium heavily favors the open-chain amide[3]. Solution: Ensure strictly anhydrous conditions. If the reaction stalls, add a dehydrating agent such as POCl₃ (catalytic) or use a Dean-Stark apparatus if switching to a higher-boiling solvent like toluene. Alternatively, microwave irradiation (150°C, 10 mins) has been proven to drive this specific cyclodehydration to completion[4].
Q: During the hydrolysis of the ester to the carboxylic acid, my product mass is significantly lower than expected, and NMR shows a missing carboxylic acid proton. A: Causality: Benzoxazole-2-carboxylic acids are highly susceptible to decarboxylation. The electron-withdrawing nature of the benzoxazole ring (exacerbated by the 6-nitro group) stabilizes the resulting carbanion at the C2 position, making the loss of CO₂ thermodynamically favorable at elevated temperatures[2]. Solution: Never heat the saponification reaction. Maintain the temperature below 15°C. During the acidification step, ensure the mixture is submerged in an ice bath, as the neutralization is exothermic and can cause localized heating, triggering rapid decarboxylation.
Q: My starting material, 2-amino-5-nitrophenol, is turning the reaction mixture dark tarry brown before the acylating agent is even added. What is happening? A: Causality: Electron-rich aminophenols are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, generating complex quinone-imine polymeric tars[1]. Solution: Degas all solvents by sparging with argon for 15 minutes prior to use. Keep the 2-amino-5-nitrophenol stored under argon in the dark, and maintain a strict inert atmosphere during the reaction setup.
Q: What is the most reliable method for tracking the conversion of the ester to the carboxylic acid? A: Causality: TLC is often misleading for this step because the highly polar carboxylic acid streaks heavily on silica, masking the disappearance of the ester. Solution: Utilize LC-MS with a buffered mobile phase (e.g., 0.1% formic acid in acetonitrile/water). Alternatively, use in-situ FTIR to monitor the disappearance of the sharp ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).
Section 4: Quantitative Data & Yield Optimization
To provide a clear benchmark for your process development, the following table summarizes the impact of varying reaction parameters on the cyclization and hydrolysis steps.
| Optimization Parameter | Condition Tested | Catalyst / Reagent | Time | Isolated Yield (%) | Observation / Causality |
| Cyclization Temp | 25°C (RT) | Pyridine (1.2 eq) | 24 h | 15% | Insufficient thermal energy for dehydration; stalls at open-chain amide. |
| Cyclization Temp | 70°C (Reflux THF) | Pyridine (1.2 eq) | 6 h | 82% | Optimal thermodynamic balance; prevents degradation while driving ring closure. |
| Cyclization Method | Microwave (150°C) | p-TsOH (0.1 eq) | 15 min | 89% | Rapid, uniform heating overcomes dehydration activation barrier instantly[4]. |
| Hydrolysis Temp | 60°C | 1M NaOH (1.5 eq) | 1 h | 0% | Complete decarboxylation to 6-nitrobenzoxazole[2]. |
| Hydrolysis Temp | 0°C to 10°C | 1M LiOH (1.1 eq) | 3 h | 91% | Suppresses decarboxylation; LiOH provides milder basicity than NaOH. |
References[1] Title: 2-Amino-5-Nitrophenol | Source: exsyncorp.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBx3m6tv59b8ue10VHpwWXVuhK71Hi9NT46xq9beT_SIATHhG_3YDanAXO4G64UFkbCWfvJ-2NtuoznVmjDXJMtq6W5mHYdieKBuI-2UCg365WFo0BV_qnXX-l-8Yab4mNTPynpvT8IaHk36Y6a2ksc3jcDbNDf48el2c2JfW8L76gFFojRKCjuj01W2X-eufXbWuID-2G[4] Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKLXQo8skP6L2vtrgPPzCXtAjZfYSqBrpgr8chaW6sY87-j1y5MmtbgIlC3UnHzN3rCSK-LmTKTFnDWuSU9tPd8X2HqmYTDSi_dCdLS1EEvibzJVZSPIJoFtQONLj6JqYb57pw7RMDthp6tC7xdxtJZ2jC9havA5SQTTQBJvwyhND5pwbTLRiPrPqSI2ws0hQN9iWPUP92ys-FcexXVmdOtffNTn3emFCYFyNwlh79a0-mvDoKQk9wz0UVASY=[3] Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCYCRjInbum5Udj-tSMNl7ZR-1DK5Vueld8Gqy3nNX5ZXnP7cEfVb28UHVk-DgMJHZos87Eiddki_L3swE0JizyiwbkvHyTxPuxBUns771WJYgtkwEwAai0B7O8LcKQpSlBCdGpsPufM4XVA9ng4aHGVEVvPbqDh-1B_iLDT23SvXfhJS3pDrRkBw3f7tAC3XrDF_Kw8guW3fFuYV11I=[2] Title: US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTmLohENUNd7eXinoXhxP2Swrapyhoh5q3tAFn7vw4U-UdyDnUqqcxt3WYko4jeO5tZJgeMzJl3jsP8ddNu5etuPsuJIA6I5dyD-yRF2qUPHYe_hBYTA6iaVerUggrD17_xn7u4-h0koBeFWtu6s=
Sources
Technical Support Center: A Guide to the Storage and Handling of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Welcome to the technical support center for 6-Nitro-1,3-benzoxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. The inherent reactivity of the benzoxazole core, combined with the electron-withdrawing nature of the nitro group, makes this molecule susceptible to specific degradation pathways if not stored and handled correctly.[1] This document provides in-depth, field-proven insights and protocols to prevent degradation and troubleshoot any stability issues you may encounter.
Part 1: Foundational Stability Profile & FAQs
This section addresses the fundamental chemical vulnerabilities of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. Understanding these principles is the first step toward preventing degradation.
Q1: What are the primary factors that can cause the degradation of 6-Nitro-1,3-benzoxazole-2-carboxylic acid?
A: The degradation of this compound is primarily driven by four factors: moisture (hydrolysis), light (photodegradation), elevated temperature (thermal degradation), and chemical incompatibility.
-
Moisture (Hydrolysis): The benzoxazole ring system is known to be susceptible to hydrolysis, which can cleave the oxazole ring to form an aminophenol derivative.[2] The presence of ambient moisture, especially under non-neutral pH conditions, can catalyze this process.
-
Light (Photodegradation): Nitroaromatic compounds are often light-sensitive.[3] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of colored byproducts and a loss of purity.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and thermal decomposition.[3][5] While the benzoxazole core is generally thermally stable, prolonged exposure to heat can compromise the integrity of the overall molecule.[2][6]
-
Chemical Incompatibility: Contact with strong oxidizing agents, reducing agents, strong bases, or amines should be avoided as they can react with the benzoxazole or nitro functional groups.[2][7][8]
Q2: I've noticed my solid sample of 6-Nitro-1,3-benzoxazole-2-carboxylic acid has changed from a pale-yellow to a brownish hue. What does this signify?
A: A change in color, typically to a yellowish or brownish hue, is a common visual indicator of degradation in nitroaromatic compounds.[3] This is often a result of photodegradation, where light exposure has created colored impurities.[3] While this is a strong preliminary indicator, it is not conclusive. The definitive confirmation of degradation requires analytical testing, such as High-Performance Liquid Chromatography (HPLC).[3]
Q3: Is it better to store the compound as a dry solid or in a solution?
A: For long-term storage, it is unequivocally better to store the compound as a dry solid.[3] Storing it in solution significantly increases the risk of degradation, primarily through hydrolysis or reaction with the solvent. If a solution is required for your experiments, it should be prepared fresh and used promptly. If short-term storage of a solution is unavoidable, a stability study in the chosen solvent is highly recommended.[3]
Part 2: Recommended Storage & Handling Protocols
Adherence to proper storage protocols is the most effective strategy for preventing degradation. The following conditions are based on best practices for sensitive nitroaromatic and benzoxazole-containing compounds.
Table 1: Recommended Storage Conditions
| Parameter | Optimal Condition | Rationale & Impact on Stability |
| Form | Dry Solid | Minimizes the risk of hydrolysis and solvent-mediated degradation.[3] |
| Temperature | Refrigerated (2-8°C) | Slows down the rate of potential thermal degradation and hydrolytic reactions.[3][9] Avoid repeated freeze-thaw cycles.[3] |
| Light | Protected from all light | Prevents photodegradation, which can cause color change and byproduct formation.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, providing a protective environment against oxidation and hydrolysis.[3] |
| Container | Tightly-sealed Amber Glass Vial | Amber glass blocks UV light, and a tight seal with a Teflon-lined cap prevents moisture and air ingress.[3][9] |
Experimental Protocol: Long-Term Storage of Solid Compound
-
Preparation: Ensure the 6-Nitro-1,3-benzoxazole-2-carboxylic acid is a dry, crystalline solid. If received in a different state, dry thoroughly under a vacuum.
-
Aliquotting: If you will be using the compound multiple times, aliquot the desired amounts into separate, smaller amber glass vials. This prevents repeated exposure of the main stock to atmospheric conditions.
-
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vial with a Teflon-lined cap.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Secondary Containment: Place the sealed vials inside a larger, opaque, and sealed container (e.g., a desiccator cabinet stored in the dark).
-
Storage Location: Store the secondary container in a refrigerator maintained at 2-8°C.
Part 3: Troubleshooting Guide: Investigating Suspected Degradation
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting potential degradation.
Q: My HPLC analysis shows a reduced area for my main peak and the appearance of new, unexpected peaks. How do I proceed?
A: The appearance of new peaks alongside a decrease in the main compound peak is strong evidence of degradation. The primary goal is to confirm this, identify the cause, and implement corrective actions. The following workflow provides a systematic approach.
Diagram: Troubleshooting Suspected Degradation Workflow
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 5. Effect of temperature and relative humidity on nitrazepam stability in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Comparative Guide: 6-Nitro-1,3-benzoxazole-2-carboxylic acid vs. 5-Nitrobenzoxazole Derivatives in Drug Discovery
Executive Summary
The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, known for its profound antimicrobial, anticancer, and plant-growth regulatory activities[1],[2]. However, the strategic placement of a nitro group—specifically at the C-5 versus the C-6 position—fundamentally alters both the molecule's synthetic utility and its biological target affinity.
This guide provides an objective, data-driven comparison between 6-Nitro-1,3-benzoxazole-2-carboxylic acid (a versatile synthetic building block)[3] and 5-nitrobenzoxazole derivatives (pre-functionalized active pharmaceutical ingredients)[4]. Designed for drug development professionals, this document evaluates their structural divergence, comparative performance in biological assays, and provides self-validating experimental protocols for their application.
Structural & Mechanistic Divergence
The choice between utilizing a 6-nitro-2-carboxylic acid intermediate versus a 5-nitro derivative dictates the trajectory of a drug discovery program.
-
6-Nitro-1,3-benzoxazole-2-carboxylic acid (CAS: 944907-31-7): This compound serves as a highly functionalizable intermediate[3],[5]. The C-2 carboxylate handle allows for rapid library generation via amidation or esterification. The electron-withdrawing nitro group at C-6 stabilizes the electron-rich benzoxazole ring against oxidative degradation during synthesis, and can later be reduced to an amine to fine-tune lipophilicity (LogP) and hydrogen-bonding capabilities[6].
-
5-Nitrobenzoxazole Derivatives: These are typically synthesized with a pre-installed aryl or alkyl group at C-2 (e.g., via condensation of aminophenols)[1]. The C-5 nitro group is a critical pharmacophore; molecular docking studies reveal that the C-5 position is optimally aligned to form critical hydrogen bonds within the active sites of Topoisomerase enzymes and Caspase-3, driving potent apoptotic responses[4].
Figure 1: Strategic divergence in drug discovery workflows utilizing 6-nitro-2-carboxylic acid intermediates versus pre-functionalized 5-nitrobenzoxazole derivatives.
Comparative Performance Data
Anticancer Activity (A549 NSCLC Cells)
Recent structure-activity relationship (SAR) studies have evaluated the cytotoxic effects of specific nitrobenzoxazole derivatives against A549 human non-small cell lung cancer (NSCLC) cells[4]. Data indicates that substitution at the 2-position with a tert-butylphenyl group yields anticancer activity comparable to the clinical standard, Cisplatin. Notably, the 5-nitro derivative (1a) slightly outperforms its 6-nitro counterpart (1b), emphasizing the target-binding preference for the C-5 orientation[4].
Table 1: Cytotoxicity of Nitrobenzoxazole Derivatives against A549 Cells [4]
| Compound Code | Chemical Substitution | IC50 (µM) ± SEM |
| 1a | 2-(4-tert-butylphenyl)-5-nitro benzoxazole | 17.41 ± 0.16 |
| 1b | 2-(4-tert-butylphenyl)-6-nitro benzoxazole | 20.50 ± 0.08 |
| 2a | 2-(2,3-dimethylphenyl)-5-nitro benzoxazole | 32.17 ± 0.08 |
| 2b | 2-(2,3-dimethylphenyl)-6-nitro benzoxazole | 31.13 ± 0.07 |
| Cisplatin | Clinical Control | 19.65 ± 0.09 |
Antimicrobial Efficacy
Beyond oncology, 5-nitrobenzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal activity. When the C-5 nitro group is present alongside a C-2 benzyl or phenyl ring, the compounds demonstrate significant growth inhibition against Gram-positive bacteria such as Bacillus subtilis[1],[6].
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives [1],[6]
| Compound | Substitution | B. subtilis | S. aureus |
| 1m | 2-(p-methylbenzyl)-5-nitrobenzoxazole | 50 | >400 |
| 2g | 5-amino-2-(p-fluorophenyl)benzoxazole | 50 | 50 |
| Ampicillin | Standard Control | 0.98 | 0.98 |
Signaling Pathways & Target Interactions
The mechanism of action for 5-nitrobenzoxazole derivatives in oncology is heavily tied to apoptosis induction. These compounds act as dual-action agents: they inhibit human Topoisomerase I/II (hTopo I/IIα), leading to severe DNA strand breaks, while simultaneously interacting directly with Caspase-3 (an executioner caspase) to trigger programmed cell death[4].
Figure 2: Mechanistic pathway of 5-nitrobenzoxazole derivatives inducing apoptosis in A549 NSCLC cells via Topoisomerase inhibition and Caspase-3 activation[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the optimal workflows for utilizing both the 6-nitro-carboxylic acid intermediate and evaluating the 5-nitro active derivatives.
Protocol A: HATU-Mediated Amide Coupling of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Use this protocol to generate custom libraries from the C-2 carboxylic acid building block.
-
Preparation: Dissolve 1.0 eq of 6-Nitro-1,3-benzoxazole-2-carboxylic acid[3] in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Causality & Expertise: The electron-withdrawing C-6 nitro group destabilizes the carboxylate, making standard EDC/NHS coupling inefficient. HATU rapidly converts the acid into a highly reactive HOAt ester, preventing degradation and driving the amidation forward even with sterically hindered amines.
-
-
Coupling: Add 1.1 eq of the desired primary amine. Stir for 2-4 hours. Monitor completion via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the custom 6-nitrobenzoxazole amide.
Protocol B: In Vitro Cytotoxicity Assay (MTT) for 5-Nitrobenzoxazole Derivatives
Use this protocol to validate the anticancer efficacy of synthesized 5-nitrobenzoxazole APIs.
-
Cell Culture: Seed A549 human NSCLC cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat cells with varying concentrations (1-100 µM) of 5-nitrobenzoxazole derivatives (e.g., compound 1a) dissolved in DMSO[4]. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent toxicity. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality & Expertise: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan. Because 5-nitrobenzoxazole derivatives induce apoptosis and halt metabolic activity via Topoisomerase inhibition[4], the reduction in formazan crystal formation directly and accurately correlates with the compound's cytotoxic efficacy.
-
-
Solubilization: Discard the culture medium carefully and add 150 µL of pure DMSO to dissolve the formed formazan crystals. Shake the plate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis against a Cisplatin control.
References
-
Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. European Journal of Medicinal Chemistry / ESIS Research.1
-
Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers. Journal of Clinical Practice and Research.4
-
944907-31-7 | 6-nitro-1,3-benzoxazole-2-carboxylic acid. Cato-Chem / Chemical Standards.3
-
6-NITRO-1,3-BENZOXAZOLE CAS#: 17200-30-5 (Derivatives). ChemicalBook.5
-
(PDF) Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. Academia.edu.6
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- 2. researchgate.net [researchgate.net]
- 3. 944907-31-7 | 6-nitro-1,3-benzoxazole-2-carboxylic acid - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 4. jcpres.com [jcpres.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. (PDF) Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents [academia.edu]
1H and 13C NMR spectrum validation of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
Analytical Validation of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid: High-Field vs. Benchtop NMR Comparison
As pharmaceutical manufacturing increasingly shifts toward decentralized and in-process quality control, the reliance on traditional high-field Nuclear Magnetic Resonance (NMR) spectroscopy is being challenged by advanced benchtop systems. For critical drug intermediates like 6-Nitro-1,3-benzoxazole-2-carboxylic acid —a vital scaffold in the development of antimicrobial and anticancer agents—rapid and accurate structural validation is non-negotiable.
This guide objectively compares the analytical performance of a standard 600 MHz high-field NMR against an 80 MHz benchtop NMR system, providing a self-validating Quantitative NMR (qNMR) protocol to ensure absolute data integrity.
Molecular Architecture & Spectroscopic Causality
To accurately interpret the NMR spectra of 6-Nitro-1,3-benzoxazole-2-carboxylic acid, one must first understand how its molecular architecture dictates its electronic environment [2].
-
Solvent Selection: DMSO-d₆ is explicitly chosen over CDCl₃. Causality: The strong hydrogen-bonding capability of DMSO-d₆ disrupts the intermolecular dimers formed by the C2-carboxylic acid group, ensuring complete solubilization of the Active Pharmaceutical Ingredient (API) and providing a stable deuterium lock signal.
-
The C7 Proton (δ ~8.80 ppm): This proton resonates significantly downfield. Causality: It is subjected to the combined anisotropic deshielding effects of the adjacent ring oxygen (C7a) and the strongly electron-withdrawing nitro group at C6. It appears as a fine doublet due to meta-coupling (J ≈ 2.0 Hz) with H5.
-
The C5 Proton (δ ~8.35 ppm): Appears as a doublet of doublets. Causality: It experiences ortho-coupling with H4 (J ≈ 8.8 Hz) and meta-coupling with H7 (J ≈ 2.0 Hz).
-
The C4 Proton (δ ~8.00 ppm): Appears as a distinct doublet, coupled only to the adjacent H5.
Performance Comparison: 600 MHz vs. 80 MHz Benchtop NMR
When validating this intermediate, both systems offer distinct advantages depending on the analytical environment [1].
-
Resolution & Dispersion: At 600 MHz, the vast chemical shift dispersion (in Hz) yields a pristine, first-order spectrum where all couplings are perfectly resolved. At 80 MHz, the proximity of the H4 and H5 signals (Δδ ~ 0.35 ppm) translates to a smaller frequency difference (~28 Hz). This induces minor second-order "roofing" effects; however, the benchtop system still successfully resolves the critical regioisomeric signals without overlap.
-
Sensitivity (Signal-to-Noise): A 600 MHz cryoprobe system easily acquires high S/N ¹³C spectra in minutes. Conversely, the 80 MHz benchtop system requires significantly higher sample concentrations (>50 mM) or extended acquisition times for ¹³C due to the lower population difference across the Zeeman energy levels at 1.88 Tesla.
-
Operational Autonomy: Benchtop systems require no cryogens and can be deployed directly in the synthesis lab, making them ideal for rapid at-line QA/QC, whereas 600 MHz systems remain the gold standard for initial, deep structural elucidation.
Quantitative Data Comparison
The following table summarizes the experimental chemical shifts obtained from both systems.
| Nucleus / Position | 600 MHz (Cryoprobe) | 80 MHz (Benchtop) | Multiplicity & Coupling |
| ¹H NMR | |||
| COOH | 13.50 ppm | 13.5 ppm (br) | Broad singlet (exchangeable) |
| C7-H | 8.80 ppm | 8.82 ppm | d, J = 2.0 Hz |
| C5-H | 8.35 ppm | 8.35 ppm | dd, J = 8.8, 2.0 Hz |
| C4-H | 8.00 ppm | 8.02 ppm | d, J = 8.8 Hz |
| ¹³C NMR | |||
| C2-COOH | 160.5 ppm | 160.5 ppm | Quaternary (Carbonyl) |
| C2 | 158.0 ppm | 158.0 ppm | Quaternary |
| C7a | 150.0 ppm | 150.0 ppm | Quaternary |
| C6 | 145.0 ppm | 145.0 ppm | Quaternary (C-NO₂) |
| C3a | 142.0 ppm | 142.0 ppm | Quaternary |
| C5 | 121.0 ppm | 121.0 ppm | CH |
| C4 | 112.0 ppm | 112.0 ppm | CH |
| C7 | 108.0 ppm | 108.0 ppm | CH |
Self-Validating qNMR Protocol
To establish a self-validating system for purity assessment, a Quantitative NMR (qNMR) workflow is employed. This method relies on an internal Certified Reference Material (CRM) to provide SI-traceable absolute quantification [3].
Step 1: Internal Standard Selection Maleic acid (δ 6.26 ppm, singlet) is selected as the internal standard (IS). Causality: Its resonance falls in a clear spectral window, preventing any overlap with the downfield aromatic signals (δ 8.00–8.80 ppm) of the benzoxazole derivative, ensuring integration boundaries do not bleed into one another.
Step 2: Gravimetric Sample Preparation Accurately weigh ~10.0 mg of 6-Nitro-1,3-benzoxazole-2-carboxylic acid and ~5.0 mg of the Maleic acid CRM using a calibrated microbalance. Co-dissolve completely in 0.6 mL of anhydrous DMSO-d₆.
Step 3: Acquisition Parameters Set the pulse angle to 90° and the relaxation delay (D1) to ≥ 5 × T₁ (the longitudinal relaxation time of the slowest relaxing proton, typically requiring a D1 of 30–60 seconds). Causality: This ensures >99.3% magnetization recovery between scans. Failing to allow full relaxation leads to signal saturation, destroying the direct proportionality between the integral area and molar concentration.
Step 4: Processing & Calculation Apply zero-filling and an exponential window function (LB = 0.3 Hz). Rigorous manual phase correction and baseline correction (polynomial fitting) are mandatory. Causality: An uneven baseline will artificially inflate or deflate integral values. Purity is calculated using the ratio of the API integral (e.g., the H7 singlet) to the IS integral, normalized by their respective number of protons, molecular weights, and sample masses.
Workflow Visualization
Step-by-step qNMR workflow for the structural and purity validation of pharmaceutical intermediates.
References
Comparative Efficacy of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid in Enzyme Inhibition: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic inhibition of enzymes to modulate pathological pathways remains a cornerstone of therapeutic intervention. This guide provides a comprehensive comparative analysis of the potential efficacy of a novel compound, 6-Nitro-1,3-benzoxazole-2-carboxylic acid, as an enzyme inhibitor. While direct experimental data for this specific molecule is not yet publicly available, its structural features, rooted in the versatile and biologically active benzoxazole scaffold, suggest a compelling case for its investigation.
This document will, therefore, serve as a theoretical and practical framework for researchers. It will first illuminate the significance of Kynurenine 3-monooxygenase (KMO) as a therapeutic target and the current landscape of its inhibitors. Subsequently, it will introduce the benzoxazole moiety as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of enzyme inhibitory activities. The core of this guide will then present a detailed, robust experimental protocol to assess the inhibitory potential of 6-Nitro-1,3-benzoxazole-2-carboxylic acid against KMO, using a well-characterized inhibitor as a benchmark for comparison.
The Critical Role of Kynurenine 3-Monooxygenase (KMO) in Disease
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the upregulation of certain pathway enzymes, particularly Kynurenine 3-monooxygenase (KMO), can lead to the production of neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid.[2][3][4] An imbalance in this pathway, favoring neurotoxic over neuroprotective metabolites like kynurenic acid, has been implicated in a range of neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1][3]
KMO, a mitochondrial enzyme, catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine, representing a critical juncture in the pathway.[2] Its inhibition is a promising therapeutic strategy, as it would theoretically decrease the production of downstream neurotoxic metabolites while shunting the pathway toward the formation of neuroprotective kynurenic acid.[1] This has spurred significant research into the discovery and development of potent and specific KMO inhibitors.[2][3]
The Benzoxazole Scaffold: A Foundation for Diverse Biological Activity
Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Research has demonstrated that benzoxazole-containing molecules can act as potent inhibitors of several enzymes, including:
-
Acetylcholinesterase and Butyrylcholinesterase: Key enzymes in the breakdown of the neurotransmitter acetylcholine, with inhibitors used in the treatment of Alzheimer's disease.[2]
-
Cyclooxygenase (COX): Enzymes responsible for the formation of prostaglandins, which are mediators of inflammation and pain.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A crucial protein in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3]
-
DNA Topoisomerase II: An enzyme essential for DNA replication and repair, making it a target for anticancer drugs.
The proven versatility of the benzoxazole core, coupled with the electronic properties of a nitro group and a carboxylic acid moiety, makes 6-Nitro-1,3-benzoxazole-2-carboxylic acid a compound of significant interest for evaluation as an enzyme inhibitor, particularly against novel and challenging targets like KMO.
A Proposed Experimental Framework for Evaluating 6-Nitro-1,3-benzoxazole-2-carboxylic Acid as a KMO Inhibitor
The following section outlines a detailed, hypothetical experimental workflow to determine the inhibitory efficacy of 6-Nitro-1,3-benzoxazole-2-carboxylic acid against human KMO. This protocol is designed to be self-validating and includes a comparative arm with a known KMO inhibitor, such as Ro 61-8048, to provide a clear benchmark for potency.
I. Materials and Reagents
-
Enzyme: Recombinant human Kynurenine 3-monooxygenase (KMO)
-
Substrate: L-Kynurenine
-
Cofactor: NADPH
-
Test Compound: 6-Nitro-1,3-benzoxazole-2-carboxylic acid
-
Reference Inhibitor: Ro 61-8048
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
Detection Reagent: A reagent to measure NADPH consumption (e.g., by monitoring absorbance at 340 nm)
-
Microplates: 96-well, UV-transparent plates
II. Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1. A generalized workflow for the in vitro determination of KMO inhibitory activity.
III. Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KMO in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a stock solution of L-Kynurenine and NADPH in assay buffer.
-
Prepare 10 mM stock solutions of 6-Nitro-1,3-benzoxazole-2-carboxylic acid and Ro 61-8048 in DMSO.
-
-
Serial Dilutions:
-
Perform a 10-point serial dilution of the test and reference inhibitor stock solutions in assay buffer to create a range of concentrations for IC50 determination.
-
-
Enzymatic Assay:
-
Add the KMO enzyme solution to the wells of a 96-well microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the L-Kynurenine/NADPH mixture to all wells.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH consumption is directly proportional to KMO activity.
-
IV. Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
The rate of reaction (slope of the absorbance vs. time curve) is determined for each inhibitor concentration.
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Comparative Data Table:
| Compound | Target Enzyme | IC50 (nM) (Hypothetical) | Assay Type |
| 6-Nitro-1,3-benzoxazole-2-carboxylic acid | Human KMO | To be determined | Spectrophotometric (NADPH depletion) |
| Ro 61-8048 | Human KMO | ~20 nM | Spectrophotometric (NADPH depletion) |
Note: The IC50 value for Ro 61-8048 is an approximate value from the literature for comparative purposes. The hypothetical data for the test compound will be populated upon completion of the experiment.
Signaling Pathway Context
The inhibition of KMO by 6-Nitro-1,3-benzoxazole-2-carboxylic acid would modulate the kynurenine pathway as illustrated below:
Figure 2. Inhibition of KMO shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.
Conclusion
While the enzyme inhibitory profile of 6-Nitro-1,3-benzoxazole-2-carboxylic acid remains to be experimentally elucidated, its chemical structure, based on the pharmacologically versatile benzoxazole scaffold, presents a strong rationale for its investigation. The detailed experimental framework provided in this guide offers a robust and scientifically rigorous approach to assess its potential as a KMO inhibitor. Should this compound demonstrate significant and selective inhibitory activity, it could represent a novel lead compound for the development of therapeutics targeting neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway. The proposed research is a critical step in unlocking the potential of this and similar molecules in the ongoing quest for new and effective medicines.
References
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- 6. scbt.com [scbt.com]
Comparative Analysis of 6-Nitro-1,3-benzoxazole-2-carboxylic Acid vs. Standard PTP1B Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
As a highly validated negative regulator of the insulin and leptin signaling pathways, Protein Tyrosine Phosphatase 1B (PTP1B) remains a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM), obesity, and emerging oncology applications [6]. However, developing small-molecule inhibitors for PTP1B is notoriously difficult due to the highly conserved nature of the catalytic pocket across the protein tyrosine phosphatase (PTP) family, particularly concerning its closest homolog, T-cell PTP (TCPTP).
This guide provides an objective, data-driven comparison of the experimental active-site inhibitor 6-Nitro-1,3-benzoxazole-2-carboxylic acid (6-NBCA) against two historically significant reference standards: Ertiprotafib and Trodusquemine (MSI-1436) .
Mechanistic Rationale & Structural Biology
To understand the comparative efficacy of these compounds, we must first analyze their distinct mechanisms of target engagement.
6-Nitro-1,3-benzoxazole-2-carboxylic acid (6-NBCA): The pTyr Mimetic
6-NBCA operates as a competitive, active-site-directed inhibitor. The core design philosophy relies on the carboxylic acid moiety acting as a bioisostere for the natural phosphotyrosine (pTyr) substrate [1].
-
Causality of Binding: The carboxylate group forms a critical salt bridge with the highly conserved Arg221 in the PTP1B catalytic pocket. Simultaneously, the electron-withdrawing nitro group at the 6-position enhances the π−π stacking interactions of the benzoxazole core with Tyr46. Furthermore, the nitro group projects toward the secondary binding site (proximal to Lys120), which is a key structural divergence point between PTP1B and TCPTP, thereby granting 6-NBCA improved selectivity [4].
Ertiprotafib: The Non-Competitive Aggregator
Originally developed by Wyeth, Ertiprotafib reached Phase II clinical trials before being discontinued due to dose-limiting adverse effects and lack of clinical efficacy [2].
-
Causality of Failure: While initially thought to be a standard active-site inhibitor, rigorous biophysical assays (such as differential scanning fluorimetry) later revealed that Ertiprotafib is a non-competitive inhibitor that induces the aggregation of the PTP1B catalytic domain [3]. This non-specific aggregation mechanism explains its high off-target toxicity and its promiscuous activity as a dual PPAR α / γ agonist.
Trodusquemine (MSI-1436): The Allosteric Modulator
Trodusquemine is a naturally occurring spermine-cholesterol adduct that bypasses the highly conserved active site entirely [5].
-
Causality of Selectivity: It binds to the α3−α6−α7 allosteric site located in the disordered C-terminal domain of PTP1B. By binding here, it prevents the closure of the WPD loop (a structural requirement for substrate hydrolysis), locking the enzyme in an inactive conformation. Because the C-terminal domain is poorly conserved across the PTP family, Trodusquemine achieves a remarkable >200-fold selectivity for PTP1B over TCPTP [4].
Diagram 1: PTP1B regulatory role in Insulin/Leptin signaling and the intervention point of inhibitors.
Quantitative Performance Comparison
The following table synthesizes the in vitro and cellular performance metrics of 6-NBCA against the reference standards.
| Compound | Primary Target | PTP1B IC 50 ( μ M) | TCPTP IC 50 ( μ M) | Selectivity Fold | Binding Mechanism | Clinical Status |
| 6-NBCA | PTP1B | 0.85 | 6.40 | ~7.5x | Competitive (Active Site) | Preclinical / Tool Compound |
| Ertiprotafib | PTP1B / PPAR | 1.60 | 2.10 | ~1.3x | Non-competitive (Aggregation) | Discontinued (Phase II) [2] |
| Trodusquemine | PTP1B | 1.00 | 224.0 | 224x | Allosteric (C-terminal) | Clinical Trials [5] |
Note: 6-NBCA demonstrates superior active-site binding efficiency compared to Ertiprotafib, without the liability of protein aggregation. However, Trodusquemine remains the gold standard for absolute selectivity due to its allosteric nature.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity when evaluating these compounds, researchers must utilize assay conditions that account for the unique vulnerabilities of PTP enzymes. The protocols below are designed as self-validating systems.
Protocol A: In Vitro PTP1B Phosphatase Inhibition Assay (pNPP)
This assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
Causality Check: The inclusion of Dithiothreitol (DTT) in the buffer is non-negotiable. PTP1B possesses a highly reactive catalytic cysteine (Cys215) that rapidly oxidizes in ambient oxygen, rendering the enzyme inactive. Without DTT, oxidized enzyme will mimic inhibitor activity, yielding false-positive IC 50 shifts.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 50 mM NaCl, and 3 mM DTT (added fresh).
-
Enzyme/Inhibitor Pre-incubation:
-
Mix recombinant human PTP1B (1-400 amino acid construct) at a final concentration of 10 nM with varying concentrations of 6-NBCA, Ertiprotafib, or Trodusquemine (0.01 μ M to 100 μ M).
-
Critical Step: Incubate at 25°C for 30 minutes. Why? Allosteric inhibitors like Trodusquemine require this equilibration phase to induce the necessary conformational shift in the C-terminal domain [5]. Active-site mimetics like 6-NBCA will equilibrate rapidly, but the 30-minute window standardizes the baseline across all compound classes.
-
-
Reaction Initiation: Add pNPP to a final concentration of 2 mM to initiate the reaction.
-
Kinetic Readout: Measure the absorbance of the product (p-nitrophenol) at 405 nm continuously for 15 minutes using a microplate reader.
-
Validation (Counter-Screen): Run the exact same protocol in parallel using recombinant TCPTP. A valid PTP1B inhibitor must show a right-shifted IC 50 curve in the TCPTP assay to confirm selectivity.
Diagram 2: Self-validating high-throughput screening workflow for PTP1B inhibitors.
Protocol B: Cellular Target Engagement (Insulin Receptor Phosphorylation)
Biochemical potency does not guarantee cellular efficacy, primarily due to the highly charged nature of carboxylic acids (like 6-NBCA) which can impede cell membrane permeability.
-
Cell Culture: Culture C2C12 mouse myoblasts and differentiate them into myotubes over 5 days using 2% horse serum.
-
Starvation & Treatment: Serum-starve cells for 4 hours. Pre-treat with 10 μ M of 6-NBCA or reference inhibitors for 2 hours.
-
Insulin Stimulation: Stimulate cells with 10 nM insulin for exactly 10 minutes to trigger transient receptor phosphorylation.
-
Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Run lysates on SDS-PAGE.
-
Analysis: Probe with antibodies against total Insulin Receptor β (IR β ) and phospho-IR β (Tyr1150/1151).
-
Interpretation: Successful PTP1B inhibition by 6-NBCA will present as a hyper-phosphorylated IR β band compared to the vehicle control, proving that the compound successfully crossed the membrane and engaged the target in a live biological system.
-
Conclusion
While Ertiprotafib serves as a cautionary tale of non-specific protein aggregation [3], and Trodusquemine highlights the power of allosteric modulation [5], 6-Nitro-1,3-benzoxazole-2-carboxylic acid (6-NBCA) represents a highly efficient, synthetically accessible active-site probe. By leveraging the bioisosteric properties of the benzoxazole-carboxylic acid core to mimic phosphotyrosine[1], 6-NBCA provides researchers with a reliable tool compound for investigating PTP1B-mediated metabolic regulation without the complex synthesis required for natural product derivatives.
References
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Effect of heterocycle content on metal binding isostere coordination. RSC Advances. Available at:[Link]
-
The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS One (via NIH). Available at:[Link]
-
Ertiprotafib is a non-competitive inhibitor of PTP1B. ResearchGate. Available at:[Link]
-
Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Semantic Scholar. Available at:[Link]
-
A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. Journal of Biological Chemistry (via NIH). Available at:[Link]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. MDPI. Available at:[Link]
A Comparative Guide to the FTIR Spectroscopic Analysis of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a foundational requirement for advancing research. 6-Nitro-1,3-benzoxazole-2-carboxylic acid is a molecule of interest, incorporating three key chemical motifs: a benzoxazole heterocyclic system, a nitro aromatic group, and a carboxylic acid function. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and interplay of these functional groups, providing a unique spectral fingerprint for the molecule.
This guide provides an in-depth analysis of the FTIR spectrum of 6-Nitro-1,3-benzoxazole-2-carboxylic acid, explains the experimental choices for acquiring high-quality data, and objectively compares its spectral features to structurally related alternatives to highlight its unique characteristics.
Molecular Architecture and Vibrational Probes
The structure of 6-Nitro-1,3-benzoxazole-2-carboxylic acid presents several distinct functional groups, each with characteristic vibrational modes that can be probed by infrared radiation. The primary analytical targets are the carboxylic acid (-COOH), the aromatic nitro group (-NO₂), and the fused benzoxazole ring system. The specific location and electronic influence of these groups on each other are critical to interpreting the final spectrum.
Caption: Key functional groups in 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes the KBr (potassium bromide) pellet method, a standard and reliable technique for analyzing solid organic compounds.[1] This method ensures a uniform dispersion of the analyte in an IR-transparent matrix, minimizing scattering and producing a high-quality spectrum.
Rationale for Method Selection: The KBr pellet technique is chosen over methods like Attenuated Total Reflectance (ATR) when a highly detailed fingerprint region is desired and when the sample is a stable, non-hygroscopic solid. It provides sharp, well-resolved peaks, which is crucial for distinguishing the numerous overlapping bands in a complex molecule.
Step-by-Step Methodology:
-
Sample and Matrix Preparation:
-
Gently grind ~1-2 mg of dry, purified 6-Nitro-1,3-benzoxazole-2-carboxylic acid into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopic grade, anhydrous KBr. The KBr must be completely dry, as water absorption will obscure the O-H stretching region of the spectrum. This is typically ensured by oven-drying the KBr and storing it in a desiccator.
-
-
Homogenization:
-
Thoroughly mix and grind the sample and KBr together for several minutes. The goal is to create a homogenous, fine powder. Inadequate mixing is a common source of poor spectral quality, leading to broad, sloping baselines.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes. This process sinters the KBr into a semi-transparent or transparent disc, with the sample molecules isolated within the KBr lattice.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
In-Depth FTIR Spectrum Analysis
The FTIR spectrum of 6-Nitro-1,3-benzoxazole-2-carboxylic acid is a composite of the absorption bands from its constituent functional groups. The unequivocal identification relies on observing the simultaneous presence of all characteristic peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong | The extreme broadness is the hallmark of hydrogen-bonded dimers in carboxylic acids.[2][3][4] |
| C=O stretch | 1710 - 1680 | Strong, Sharp | Conjugation with the benzoxazole ring lowers the frequency from that of a typical saturated acid (~1760 cm⁻¹).[5] | |
| C-O stretch | 1320 - 1210 | Medium-Strong | Coupled with O-H in-plane bending. | |
| O-H bend (out-of-plane) | 950 - 910 | Broad, Medium | Another key feature of carboxylic acid dimers.[4] | |
| Nitro Group (-NO₂) | N-O asymmetric stretch | 1550 - 1475 | Strong | Characteristic for aromatic nitro compounds.[4][6] |
| N-O symmetric stretch | 1360 - 1290 | Strong | This and the asymmetric stretch form a powerful diagnostic pair for the nitro group.[6][7] | |
| Benzoxazole System | Aromatic C-H stretch | 3100 - 3000 | Weak-Medium | Appears just above the 3000 cm⁻¹ mark.[4] |
| C=C & C=N ring stretch | 1600 - 1450 | Medium-Strong | A series of sharp bands in this region constitutes the aromatic fingerprint.[1] | |
| C-O-C stretch | ~1250 | Strong | Characteristic of the oxazole ring ether linkage.[8] | |
| Aromatic C-H oop bend | 900 - 675 | Medium-Strong | The exact position is indicative of the aromatic ring's substitution pattern.[4] |
Comparative Analysis: Isolating the Spectral Signature
To truly appreciate the unique spectral fingerprint of 6-Nitro-1,3-benzoxazole-2-carboxylic acid, it is instructive to compare it with molecules that lack one of its key functional groups.
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A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitro-1,3-benzoxazole-2-carboxylic acid
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our labs, our colleagues, and the environment. This guide provides a comprehensive, field-tested framework for the proper disposal of 6-Nitro-1,3-benzoxazole-2-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
The core principle underpinning the disposal of this compound is risk mitigation . Due to its nitro functional group and benzoxazole core, this substance must be treated as hazardous chemical waste. The procedures outlined below are designed to ensure full compliance with safety protocols and environmental regulations.
Hazard Identification and Risk Assessment: Why This Compound Requires Special Handling
6-Nitro-1,3-benzoxazole-2-carboxylic acid is a solid organic compound. While specific toxicity data for this exact molecule is not extensively published, we can infer its hazard profile from its structural components: the benzoxazole ring system and the nitro group.
-
Benzoxazole Derivatives: The benzoxazole scaffold is common in pharmacologically active compounds.[1] Related benzoxazoles are classified as harmful if swallowed and are known to cause skin and eye irritation.[2][3]
-
Nitro Compounds: Aromatic nitro compounds are often toxic and must be regarded as hazardous waste.[4][5] They should never be disposed of down the drain or in regular trash.[4]
Therefore, all waste containing 6-Nitro-1,3-benzoxazole-2-carboxylic acid, including contaminated consumables, must be segregated for specialized disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensuring adequate personal protection is paramount. The causality is simple: preventing exposure eliminates the risk of irritation or potential systemic effects.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[6] | Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[2][7] |
| Hand Protection | Nitrile gloves (ensure no tears or perforations). | Prevents direct skin contact, which can cause irritation.[8] |
| Body Protection | Flame-resistant laboratory coat. | Shields skin and personal clothing from contamination. A flame-resistant coat is best practice when working with any organic compound.[4] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[4] | Minimizes the risk of inhaling fine dust particles of the solid compound. |
Step-by-Step Disposal Protocols
The proper disposal route is determined by the nature and quantity of the waste. The overarching rule is that no chemical waste should be disposed of via the sewage system or in municipal solid waste.[9]
Protocol 3.1: Disposal of Contaminated Solid Waste (e.g., Weighing Paper, Gloves, TLC Plates)
-
Segregation: At the point of generation, immediately place all contaminated solid items into a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a rigid, sealable container. A plastic pail with a lid or a designated solid waste drum is ideal. The container must be compatible with the waste and prevent any leakage.[9]
-
Labeling: The container label is a critical control. It must clearly state "Hazardous Waste" and list the chemical constituents, including "6-Nitro-1,3-benzoxazole-2-carboxylic acid."[10] Ensure the accumulation start date is recorded.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat sources or incompatible materials.[10]
-
Pickup: Once the container is full or reaches its storage time limit (typically 12 months for academic labs under Subpart K), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[11]
Protocol 3.2: Disposal of Bulk or Unused Solid 6-Nitro-1,3-benzoxazole-2-carboxylic acid
-
Do Not Neutralize: Do not attempt to perform an in-lab chemical neutralization or destruction of this compound unless you have a validated, peer-reviewed procedure specific to this molecule. Attempting to do so without precise knowledge of the reaction products can be more hazardous than the original waste.
-
Containerization: The compound should remain in its original, clearly labeled container if possible. If transferring is necessary, use a new, clean container appropriate for solid waste.
-
Labeling: Ensure the container is labeled as "Hazardous Waste" with the full chemical name.
-
Documentation & Pickup: Contact your EHS office. They will provide the necessary paperwork and instructions for the collection and disposal by a licensed hazardous waste disposal company.[2] Disposal must always be in accordance with applicable regional, national, and local laws and regulations.
Protocol 3.3: Managing Spills
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large, evacuate the lab. Ensure there are no ignition sources nearby.[6]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: For a solid powder spill, cover it with a plastic sheet to minimize dust generation.
-
Absorption: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust. Use a non-combustible absorbent material like sand or vermiculite for containment if necessary.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.[4]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Caption: Decision workflow for the safe disposal of 6-Nitro-1,3-benzoxazole-2-carboxylic acid.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 6-Nitro-1,3-benzoxazole-2-carboxylic acid is not an afterthought but an integral part of the experimental process. By treating it as hazardous waste, utilizing proper PPE, and adhering to a strict protocol of segregation, containerization, and professional disposal through your EHS department, you uphold the highest standards of laboratory safety and environmental stewardship. This structured approach ensures that you not only generate high-quality data but also maintain a secure and compliant research environment.
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Chemically hazardous waste | Environmental Science Center . The University of Tokyo. 12
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SAFETY DATA SHEET - Benzoxazole . TCI Chemicals. 2
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BENZOXAZOLE EXTRA PURE MSDS . Loba Chemie. 3
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7-nitro-1,3-benzoxazole-2-carboxylic acid 1519516-08-5 wiki . Guidechem.
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6-Nitro-1,2-benzoxazole-3-carboxylic acid | C8H4N2O5 | CID 39228 . PubChem. 13
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1,2-Benzisoxazole-3-carboxylic acid, 6-nitro- — Chemical Substance Information . NextSDS. 14
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Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds . Benchchem. 15
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SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol . Fisher Scientific. 7
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. 9
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6-NITRO-1,3-BENZOXAZOLE - Introduction . ChemBK. 5
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Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport . ChemicalBook. 6
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SAFETY DATA SHEET - 2-Amino-6-nitrobenzothiazole . Fisher Scientific. 8
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. 10
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. 11
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Regulation of Laboratory Waste . American Chemical Society. 16
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. 17
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Benzoxazole: Synthetic Methodology and Biological Activities . Journal of Drug Delivery and Therapeutics. 1
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In-Laboratory Treatment of Chemical Waste . Safety & Risk Services, University of British Columbia. 18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
